Product packaging for 4-(11-Heneicosyl)pyridine(Cat. No.:CAS No. 50734-69-5)

4-(11-Heneicosyl)pyridine

Cat. No.: B15350105
CAS No.: 50734-69-5
M. Wt: 373.7 g/mol
InChI Key: UJYAOWJBKCHVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(11-Heneicosyl)pyridine is an organic compound with the molecular formula C26H47N and a molecular weight of 373.66 g/mol . It features a pyridine ring, a heteroaromatic structure known for its basicity and role in coordination chemistry, substituted with a long 21-carbon alkyl chain (heneicosyl) . This structure confers amphiphilic properties, making the molecule a potential subject of interest in materials science and surface chemistry research. Researchers can utilize this compound as a building block or precursor in organic synthesis. Its molecular architecture, combining a polar aromatic head with a long aliphatic tail, suggests potential applications in the development of supramolecular structures, liquid crystals, or as a ligand in catalytic systems. The compound falls into a broader class of pyridine derivatives, which are frequently investigated for their biological activity and are found in various commercial compounds, including pharmaceuticals and agrochemicals . Handling of this chemical should be conducted by qualified professionals in a well-controlled laboratory setting. This compound is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47N B15350105 4-(11-Heneicosyl)pyridine CAS No. 50734-69-5

Properties

CAS No.

50734-69-5

Molecular Formula

C26H47N

Molecular Weight

373.7 g/mol

IUPAC Name

4-henicosan-11-ylpyridine

InChI

InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-17-19-25(26-21-23-27-24-22-26)20-18-16-14-12-10-8-6-4-2/h21-25H,3-20H2,1-2H3

InChI Key

UJYAOWJBKCHVPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)C1=CC=NC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-(11-Heneicosyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a modern synthetic approach and detailed characterization methods for 4-(11-Heneicosyl)pyridine. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science, where long-chain functionalized pyridine derivatives are of significant interest. Pyridine moieties are key components in numerous pharmaceuticals and functional materials, and the selective introduction of long alkyl chains can significantly modify their physicochemical properties, such as lipophilicity and self-assembly behavior.

The direct, position-selective C-4 alkylation of the pyridine ring has historically been a significant synthetic challenge, often resulting in mixtures of regioisomers.[1][2] This guide details a contemporary and highly regioselective method based on a Minisci-type decarboxylative alkylation, which circumvents many of the classical issues.[1][3]

Synthesis

The synthesis of this compound can be efficiently achieved through a three-step sequence involving the formation of a pyridinium salt with a removable blocking group, followed by a regioselective Minisci-type radical alkylation, and subsequent deprotection. This method, adapted from the work of Baran and coworkers, allows for the exclusive functionalization at the C-4 position of the pyridine ring.[1][2][4] The heneicosyl radical is generated from docosanoic acid.

Synthetic Pathway

The overall synthetic pathway is depicted below. Pyridine is first activated and blocked using a maleate-derived reagent. The resulting pyridinium salt then undergoes a silver-catalyzed Minisci reaction with docosanoic acid to introduce the heneicosyl chain at the C-4 position. The final step involves the removal of the blocking group to yield the target compound.

Synthesis Pyridine Pyridine Pyridinium Pyridinium Salt (Blocked Pyridine) Pyridine->Pyridinium Activation Maleate Maleate-derived blocking group Maleate->Pyridinium Minisci_Product C-4 Alkylated Pyridinium Intermediate Pyridinium->Minisci_Product Minisci Reaction (AgNO3, (NH4)2S2O8) Docosanoic_Acid Docosanoic Acid Docosanoic_Acid->Minisci_Product Target This compound Minisci_Product->Target Deprotection DBU DBU DBU->Target

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Pyridinium Salt (Blocking Group Installation)

A detailed procedure for the synthesis of the maleate-derived pyridinium salt can be found in the literature.[1] This salt is a stable, crystalline solid that serves as the substrate for the subsequent C-4 alkylation.

Step 2: Minisci-type Decarboxylative Alkylation

  • To a solution of the pyridinium salt (1.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), add docosanoic acid (2.0 equiv) and silver nitrate (AgNO₃, 0.2 equiv).

  • The reaction mixture is stirred vigorously, and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) is added portion-wise over 10 minutes.

  • The reaction is heated to 50 °C and stirred for 2 hours.

  • After completion (monitored by LC-MS), the mixture is cooled to room temperature and diluted with dichloromethane.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[4]

Step 3: Deprotection

  • The crude C-4 alkylated pyridinium intermediate is dissolved in dichloromethane (0.1 M).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) is added, and the mixture is stirred at room temperature for 30 minutes.[4]

  • Upon completion, the reaction mixture is washed with 1 N NaOH and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound. The expected data from these analyses are summarized below.

Experimental Workflow

The characterization workflow ensures a thorough analysis of the synthesized compound, starting with spectroscopic methods to elucidate the structure and followed by elemental analysis to confirm the empirical formula.

Characterization Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS EA Elemental Analysis Start->EA Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment EA->Purity

Caption: Workflow for the characterization of this compound.

Quantitative Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Elemental Analysis Data

ElementTheoretical Weight %
Carbon (C)83.58
Hydrogen (H)12.68
Nitrogen (N)3.75
Calculated for C₂₆H₄₇N (Molecular Weight: 373.66 g/mol )

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~8.50d2HH-2, H-6 (Pyridine)
~7.15d2HH-3, H-5 (Pyridine)
~2.60t2HPy-CH ₂-
~1.65p2HPy-CH₂-CH ₂-
~1.25m34H-(CH ₂)₁₇-
~0.88t3H-CH
¹³C NMR Chemical Shift (ppm) Assignment
~150.0C-2, C-6 (Pyridine)
~148.0C-4 (Pyridine)
~124.0C-3, C-5 (Pyridine)
~35.0Py-C H₂-
~31.9-(C H₂)₁₉-
~29.7-(C H₂)₁₉-
~29.4-(C H₂)₁₉-
~22.7-C H₂-CH₃
~14.1-C H₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment
373Moderate[M]⁺ (Molecular Ion)
93High[C₆H₇N]⁺ (Benzylic cleavage, McLafferty rearrangement product)
VariousLow to Moderate[M - n*CH₂]⁺ (Fragmentation of the alkyl chain)

The mass spectrum is expected to show a molecular ion peak at m/z 373. The most significant fragmentation pathway for 4-alkylpyridines is the benzylic cleavage, which would lead to a prominent peak corresponding to the pyridylmethyl cation or a related rearranged ion. The fragmentation of the long alkyl chain will produce a series of peaks separated by 14 amu (CH₂).

References

Spectroscopic Analysis of 4-(11-Heneicosyl)pyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of scientific literature and spectral databases has revealed no specific experimental spectroscopic data for 4-(11-Heneicosyl)pyridine. This guide is therefore a predictive analysis based on established principles of spectroscopy and data from analogous 4-alkylpyridines. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic characteristics of this molecule and the methodologies for its analysis.

Introduction

This compound is a derivative of pyridine featuring a long C21 alkyl chain at the 4-position. Its amphipathic nature, combining a polar pyridine headgroup with a nonpolar alkyl tail, suggests potential applications in areas such as surfactant chemistry, drug delivery systems, and materials science. A thorough spectroscopic characterization is the cornerstone for confirming the structure, purity, and properties of this compound. This guide outlines the anticipated results from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of shorter-chain 4-alkylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50Doublet2HH-2, H-6 (α-protons of pyridine ring)
~7.15Doublet2HH-3, H-5 (β-protons of pyridine ring)
~2.60Triplet2H-CH₂- attached to the pyridine ring
~1.60Quintet2H-CH₂- β to the pyridine ring
~1.25Broad Singlet~36H-(CH₂)₁₈- of the alkyl chain
~0.88Triplet3HTerminal -CH₃ of the alkyl chain

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150.0C-2, C-6 of the pyridine ring
~148.0C-4 of the pyridine ring
~124.0C-3, C-5 of the pyridine ring
~35.0-CH₂- attached to the pyridine ring
~32.0Various -CH₂- carbons of the alkyl chain
~29.7Bulk of the -(CH₂)n- carbons in the alkyl chain
~22.7-CH₂- adjacent to the terminal methyl group
~14.1Terminal -CH₃ of the alkyl chain
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3070-3010MediumC-H stretching (aromatic)
2950-2850StrongC-H stretching (aliphatic)
1600, 1560, 1480, 1435Medium-StrongC=C and C=N ring stretching (pyridine)
1465MediumCH₂ scissoring
820-800StrongC-H out-of-plane bending for 4-substituted pyridine
720Weak-(CH₂)n- rocking
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonFragmentation Pathway
373[M]⁺Molecular Ion
358[M-CH₃]⁺Loss of a methyl radical
93[C₅H₄N-CH₂]⁺Benzylic cleavage (formation of picolyl cation)
Series of peaks differing by 14[CnH₂n+₁]⁺Fragmentation of the alkyl chain

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for confirming the attachment of the alkyl chain to the pyridine ring.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

    • Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This is a "hard" ionization technique that typically leads to extensive fragmentation, which is useful for structural elucidation.

    • ESI-MS: Infuse the sample solution into the ESI source. This is a "soft" ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺, which is useful for determining the molecular weight.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

The Structural Elucidation of 4-Substituted Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Crystallography, Synthesis, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, the specific crystal structure of 4-(11-Heneicosyl)pyridine is not publicly available in crystallographic databases. This guide provides a comprehensive overview of the synthesis and characterization of 4-alkylpyridines and presents a detailed analysis of the crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, as an illustrative example of a 4-substituted pyridine.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry and materials science.[1][2] The functionalization of the pyridine ring, particularly at the 4-position, allows for the modulation of its physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability.[1] The addition of a long alkyl chain, such as in this compound, is a common strategy to increase lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the development of new materials. Crystal structure analysis provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability. While the crystal structure for this compound has not been reported, this guide will explore the methodologies for its synthesis and characterization, and provide a detailed crystallographic analysis of a representative 4-substituted pyridine, 4-(anthracen-9-yl)pyridine.

Synthesis of 4-Alkylpyridines

The synthesis of 4-alkylpyridines can be achieved through several established methods. The choice of method often depends on the desired scale, available starting materials, and the specific alkyl group to be introduced.

Grignard Reagent Based Methods

One common approach involves the reaction of an alkyl halide with a metal, such as magnesium, in pyridine. This in situ formation of an organometallic species can lead to the selective alkylation at the 4-position of the pyridine ring. The use of alkyl chlorides with magnesium has been reported as an effective combination for this transformation.

Minisci-Type Radical Alkylation

For a regioselective C-4 alkylation, Minisci-type reactions offer a powerful tool. This method involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated pyridine ring. The use of a blocking group can enhance the selectivity for the 4-position.

Experimental Protocol: Minisci-Type Decarboxylative Alkylation

A general procedure for the C-4 alkylation of pyridine using a maleate-derived blocking group is as follows:

  • Formation of the Pyridinium Adduct: Pyridine is reacted with maleic acid followed by esterification to form a crystalline pyridinium salt.

  • Minisci Reaction: The pyridinium adduct (0.5 mmol) is dissolved in a 1:1 mixture of dichloroethane and water (0.1 M). The carboxylic acid (1.0 mmol), silver nitrate (20 mol%), and ammonium persulfate (1.0 mmol) are added.

  • Reaction Conditions: The mixture is heated to 50°C for 2 hours.

  • Work-up and Purification: After the reaction, the blocking group is removed, and the crude product is purified to yield the 4-alkylpyridine. The regioselectivity can be confirmed by NMR spectroscopy.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Pyridine Pyridine Reaction_Vessel Reaction in Pyridine Solvent Pyridine->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., 11-Bromoundecane) Alkyl_Halide->Reaction_Vessel Mg Magnesium Mg->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Final_Product This compound Purification->Final_Product Crystal_Packing cluster_dimer Centrosymmetric Dimer cluster_chain 1D Chain cluster_network Supramolecular Network A Molecule A B Molecule B A->B C-H...π interactions Dimer1 Dimer B->A Dimer2 Dimer Dimer1->Dimer2 π-π stacking Chain1 Chain Chain2 Chain Chain1->Chain2 Inter-chain interactions

References

Characterizing 4-(11-Heneicosyl)pyridine: A Technical Guide to Thermal Stability and Phase Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to characterize the thermal stability and phase behavior of 4-(11-Heneicosyl)pyridine. Due to the absence of specific experimental data for this compound in published literature, this document serves as a detailed protocol for its investigation, presenting illustrative data and workflows. The principles and experimental designs outlined herein are broadly applicable to the thermal analysis of long-chain alkyl-substituted heterocyclic compounds.

Introduction

The thermal stability and phase behavior of a compound are critical parameters in pharmaceutical development and materials science. These properties influence storage conditions, formulation strategies, and the material's performance in various applications. For a molecule like this compound, which combines a polar pyridine head with a long, nonpolar alkyl tail, a rich and complex phase behavior, potentially including liquid crystalline phases, can be anticipated. Understanding its thermal properties is the first step in harnessing its potential.

Experimental Characterization Workflow

The systematic characterization of the thermal properties of a novel compound such as this compound follows a logical progression of experiments. The workflow begins with sample preparation and proceeds through a series of analytical techniques to build a complete thermal profile.

G cluster_prep Sample Preparation cluster_data Data Interpretation synthesis Synthesis & Purification of this compound drying Drying under Vacuum to Remove Solvents synthesis->drying dsc Differential Scanning Calorimetry (DSC) drying->dsc tga Thermogravimetric Analysis (TGA) drying->tga pom Polarized Optical Microscopy (POM) drying->pom phase_trans Identify Phase Transitions (Melting, etc.) dsc->phase_trans decomp Determine Decomposition Temperature tga->decomp lc_phase Characterize Liquid Crystal Mesophases pom->lc_phase thermal_profile Compile Thermal Profile phase_trans->thermal_profile decomp->thermal_profile lc_phase->thermal_profile

Caption: Workflow for Thermal Characterization.

Data Presentation: Illustrative Thermal Properties

The following tables summarize the kind of quantitative data that would be obtained from a full thermal analysis of this compound. Note: This data is illustrative and not based on experimental results for this specific compound.

Table 1: Illustrative Phase Transition Data from Differential Scanning Calorimetry (DSC)

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal-to-Liquid Crystal85.288.535.8
Liquid Crystal-to-Isotropic Liquid120.7121.32.5

Table 2: Illustrative Decomposition Data from Thermogravimetric Analysis (TGA)

ParameterTemperature (°C)
Onset of Decomposition (Tonset)250.4
Temperature at 5% Mass Loss (Td5)265.8
Temperature at 10% Mass Loss (Td10)275.1

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining reproducible and accurate data.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the temperatures and enthalpies of phase transitions (e.g., melting, crystallization, liquid crystal transitions).

Methodology:

  • Sample Preparation: A small amount of the purified and dried this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).

  • Thermal Program:

    • The sample is heated from room temperature to a temperature above its expected final melting point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 20-50 mL/min). This constitutes the first heating scan.

    • The sample is then cooled at the same controlled rate back to room temperature. This is the first cooling scan.

    • A second heating scan is performed under the same conditions as the first to observe the thermal behavior of the sample with a consistent thermal history.

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset and peak temperatures of endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The area under these peaks is integrated to calculate the enthalpy of the transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation: A slightly larger sample of the purified and dried compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA balance is tared, and the instrument is prepared for the experiment.

  • Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting curve is analyzed to identify the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur (e.g., 5% and 10%). The derivative of the mass loss curve can also be plotted to identify the temperature of the maximum rate of decomposition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize different phases, particularly anisotropic phases like liquid crystals, based on their optical textures.

Methodology:

  • Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage attached to a polarizing microscope. The sample is slowly heated and cooled while being observed through crossed polarizers.

  • Observation: Changes in the optical texture of the sample are observed and recorded at different temperatures. Isotropic liquids appear dark, while crystalline and liquid crystalline phases are birefringent and will show characteristic textures (e.g., schlieren, focal-conic). The temperatures at which these textural changes occur are correlated with the transitions observed by DSC.

By following these detailed experimental protocols, researchers can obtain a comprehensive understanding of the thermal stability and phase behavior of this compound, paving the way for its potential applications.

Solubility of 4-(11-Heneicosyl)pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(11-Heneicosyl)pyridine in various organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide leverages fundamental principles of organic chemistry and data from related compounds to predict its solubility profile. It includes a qualitative assessment of its solubility in a range of common solvents, a detailed, generalized experimental protocol for solubility determination, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals working with long-chain alkyl-substituted pyridines in fields such as materials science and drug development.

Introduction

This compound is a derivative of pyridine featuring a long, 21-carbon alkyl chain (heneicosyl group) attached to the fourth position of the pyridine ring. This molecular structure imparts an amphiphilic character to the compound, with a polar pyridine "head" and a long, nonpolar hydrocarbon "tail." The solubility of this compound is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation.

The pyridine ring, due to the presence of the nitrogen atom, is polar and capable of forming hydrogen bonds.[1] Pyridine itself is miscible with water and a wide array of organic solvents, from polar to nonpolar, including ethanol, ether, and chloroform.[1][2][3] However, the introduction of a long alkyl chain is expected to dramatically alter these solubility properties, significantly increasing its affinity for nonpolar environments.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] The long, nonpolar heneicosyl chain will dominate the molecule's overall character, making it behave more like a nonpolar, long-chain alkane than like pyridine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNonpolarHighThe nonpolar heneicosyl tail will have strong van der Waals interactions with the nonpolar hexane molecules.
TolueneNonpolar (Aromatic)HighSimilar to hexane, the nonpolar character of toluene will favor the dissolution of the long alkyl chain.
Diethyl EtherSlightly PolarModerate to HighThe ether's slight polarity may interact with the pyridine ring, while its alkyl groups can solvate the heneicosyl chain.
ChloroformPolarModerateChloroform is a polar solvent that can dissolve pyridine.[1] The long alkyl chain will enhance solubility compared to pyridine alone in less polar environments.
DichloromethanePolarModerateSimilar to chloroform, dichloromethane's polarity will favor interaction with the pyridine head, while being a good solvent for many organic compounds.
AcetonePolarLow to ModerateAcetone is more polar than diethyl ether and may have a slightly lower affinity for the long nonpolar tail.
EthanolPolar (Protic)LowThe hydrogen-bonding network of ethanol will be significantly disrupted by the long, nonpolar alkyl chain, leading to poor solubility.
MethanolPolar (Protic)LowSimilar to ethanol, but even more polar, leading to expected lower solubility.
WaterVery Polar (Protic)Very Low / InsolubleThe hydrophobic effect of the long heneicosyl chain will dominate, making the compound virtually insoluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solutes):

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/L or other appropriate units.

  • Spectroscopic/Chromatographic Analysis:

    • If a suitable chromophore exists in the molecule, UV-Vis spectroscopy can be used. A calibration curve of known concentrations of this compound in the solvent must first be prepared.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution and determine the concentration from the calibration curve.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification, especially in complex mixtures. A calibration curve is also required for this method.

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL). The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_analysis Quantification A Start: Excess Solute + Solvent in Vial B Equilibration (Constant Temperature Shaking) A->B 24-48h C Settling of Excess Solid B->C D Withdraw Supernatant C->D E Filtration (Syringe Filter) D->E F Gravimetric Analysis E->F Choose Method G Spectroscopic/Chromatographic Analysis E->G Choose Method H Data Calculation & Reporting F->H G->H I End: Solubility Value H->I

Caption: General workflow for experimental solubility determination.

Conclusion

References

Self-Assembly of 4-(11-Heneicosyl)pyridine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Self-Assembly of Amphiphilic Pyridines

Amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, spontaneously self-assemble in solution to form a variety of ordered nanostructures, such as micelles, vesicles, and lamellae. This process is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic tails and the aqueous solvent. The resulting aggregates have significant potential in various applications, including the encapsulation and delivery of therapeutic agents.

4-(11-Heneicosyl)pyridine, with its hydrophilic pyridine head group and a long C21 alkyl tail, is expected to exhibit pronounced amphiphilic behavior in solution, leading to the formation of well-defined nano-aggregates. Understanding the critical aggregation concentration, aggregate morphology, and the thermodynamic parameters of this self-assembly is crucial for its development in drug delivery systems and other advanced materials.

Quantitative Data on the Self-Assembly of Analogous Long-Chain Alkylpyridines

Specific quantitative data for the self-assembly of this compound in solution is not available in the current body of scientific literature. However, studies on analogous long-chain n-alkyl-3-methylpyridinium bromides ([Cnmpy][Br]) provide valuable insights into the expected behavior. The following tables summarize the critical micelle concentration (CMC) and thermodynamic parameters for these related compounds, offering a basis for estimating the properties of this compound.

Table 1: Critical Micelle Concentration (CMC) of n-Alkyl-3-Methylpyridinium Bromides in Aqueous Solution at 298.15 K [1][2][3][4]

CompoundAlkyl Chain Length (n)CMC (mol/L)
[C₁₂mpy][Br]121.58 x 10⁻²
[C₁₄mpy][Br]144.17 x 10⁻³
[C₁₆mpy][Br]161.10 x 10⁻³

It is anticipated that this compound, with a 21-carbon chain, will have a significantly lower CMC than the compounds listed above.

Table 2: Thermodynamic Parameters of Micellization for n-Alkyl-3-Methylpyridinium Bromides in Aqueous Solution at 298.15 K [1][2][3][4]

CompoundΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/mol·K)
[C₁₂mpy][Br]-28.9-10.262.7
[C₁₄mpy][Br]-33.8-14.564.7
[C₁₆mpy][Br]-38.1-18.765.1

The negative values of the standard Gibbs free energy of micellization (ΔG°m) indicate that the self-assembly process is spontaneous for these analogous compounds.[1][2][3][4] The negative enthalpy of micellization (ΔH°m) and positive entropy of micellization (ΔS°m) suggest that both enthalpic and entropic factors contribute favorably to the micellization process.[1][2][3][4]

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to characterize the self-assembly of this compound in solution.

Determination of Critical Aggregation Concentration (CAC) by UV-Vis Spectroscopy

The critical aggregation concentration (CAC) is a fundamental parameter that indicates the concentration at which self-assembly begins. The use of a hydrophobic probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the aggregates, is a common method for determining the CAC.[5]

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., 10 mM phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of 10⁻² M.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.

    • Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete partitioning of the pyrene.

  • Spectroscopic Measurement:

    • Record the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm.

    • Measure the intensity of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.

  • Data Analysis:

    • Plot the ratio of the intensities of the third and first peaks (I₃/I₁) as a function of the logarithm of the this compound concentration.

    • The CAC is determined from the inflection point of the resulting sigmoidal curve.

Aggregate Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It can also be used to determine the zeta potential, which is a measure of the surface charge of the aggregates and an indicator of their stability.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired aqueous buffer at a concentration significantly above the determined CAC.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • DLS Measurement:

    • Transfer the filtered solution into a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

  • Data Analysis (Size):

    • The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and size distribution from the correlation function.

    • Report the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

  • Zeta Potential Measurement:

    • For zeta potential measurement, transfer the sample to a specific zeta potential cell.

    • The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state.[6][7][8]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration above its CAC.

    • Apply a small droplet (3-5 µL) of the solution to a TEM grid with a perforated carbon film.

  • Vitrification:

    • Blot the grid with filter paper to create a thin film of the solution.

    • Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the water, trapping the aggregates in a non-crystalline, glass-like state.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder and insert it into the transmission electron microscope, maintaining the sample at liquid nitrogen temperature.

    • Image the sample under low-dose electron beam conditions to minimize radiation damage.

  • Image Analysis:

    • Analyze the obtained images to determine the shape (e.g., spherical micelles, worm-like micelles, vesicles) and dimensions of the self-assembled structures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the self-assembly of this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_data Data Analysis prep Prepare Solutions of This compound uv_vis UV-Vis Spectroscopy (CAC Determination) prep->uv_vis dls Dynamic Light Scattering (Size & Zeta Potential) prep->dls cryo_tem Cryo-TEM (Morphology) prep->cryo_tem cac_analysis Determine CAC uv_vis->cac_analysis size_analysis Analyze Size & Stability dls->size_analysis morph_analysis Characterize Morphology cryo_tem->morph_analysis

Caption: Experimental workflow for characterizing amphiphile self-assembly.

Logical Relationship of Self-Assembly

The self-assembly process is governed by a balance of intermolecular forces and thermodynamic principles.

self_assembly_logic cluster_components Molecular Components cluster_driving_force Driving Force in Aqueous Solution cluster_process Self-Assembly Process cluster_outcome Resulting Nanostructures hydrophilic Hydrophilic Head (Pyridine) aggregation Aggregation Above CAC hydrophilic->aggregation hydrophobic Hydrophobic Tail (Heneicosyl Chain) hydrophobic_effect Hydrophobic Effect hydrophobic->hydrophobic_effect hydrophobic_effect->aggregation micelles Micelles aggregation->micelles vesicles Vesicles aggregation->vesicles other Other Aggregates aggregation->other

Caption: Logical flow of the self-assembly process in aqueous solution.

Conclusion

This technical guide provides a foundational framework for the investigation of the self-assembly of this compound in solution. By utilizing data from analogous compounds and detailing robust experimental protocols, researchers are equipped to systematically characterize the aggregation behavior, size, stability, and morphology of the resulting nanostructures. The insights gained from such studies are anticipated to be instrumental in the rational design and development of novel drug delivery systems and advanced functional materials based on this promising amphiphilic molecule.

References

Aggregation Behavior of Amphiphilic Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of amphiphilic pyridine derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the self-assembly, characterization, and potential applications of these versatile compounds. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant processes to facilitate a deeper understanding of this class of molecules.

Core Concepts in Amphiphilic Aggregation

Amphiphilic molecules, such as pyridine derivatives with both hydrophilic (polar) and hydrophobic (non-polar) moieties, spontaneously self-assemble in aqueous solutions to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as aggregation or micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC). The resulting aggregates, typically micelles or vesicles, possess a hydrophobic core and a hydrophilic corona, enabling them to encapsulate hydrophobic drugs, making them promising vehicles for drug delivery.

The aggregation behavior is influenced by several factors, including the chemical structure of the amphiphile (e.g., length of the alkyl chain, nature of the headgroup), temperature, and the presence of additives like salts or alcohols.

Quantitative Data on Aggregation Properties

The following tables summarize the critical micelle/aggregation concentrations of various amphiphilic pyridine derivatives as reported in the literature. These values are crucial for understanding the conditions under which these molecules self-assemble.

Table 1: Critical Micelle Concentration (CMC) of N-Alkyl-3-Methylpyridinium Bromides

CompoundAlkyl Chain LengthTemperature (°C)CMC (mM)
N-dodecyl-3-methylpyridinium bromideC122515.85
N-tetradecyl-3-methylpyridinium bromideC14253.98
N-hexadecyl-3-methylpyridinium bromideC16251.00

Table 2: Critical Micelle Concentration (CMC) of N-(n-octadecyl)-methylpyridinium Bromides

CompoundPosition of Methyl GroupCMC (mM)
N-(n-octadecyl)-2-methylpyridinium bromide20.125
N-(n-octadecyl)-3-methylpyridinium bromide30.111

Table 3: Critical Aggregation Concentration (CAC) of Amphiphilic 1,4-Dihydropyridine Derivatives

Compound ClassCAC Range (µM)
N-unsubstituted 1,4-DHP amphiphiles1.06 - 30
N-benzyl 1,4-DHP derivatives0.01 - 2.65

Experimental Protocols

Accurate characterization of the aggregation behavior of amphiphilic pyridine derivatives relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a stock solution of the amphiphilic pyridine derivative in deionized water.

    • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

    • Measure the surface tension of each solution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.

3.1.2. Fluorescence Spectroscopy using Pyrene as a Probe

Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core, leading to a change in the fine structure of its emission spectrum.

  • Apparatus: Fluorescence spectrophotometer.

  • Materials: Pyrene stock solution in a volatile organic solvent (e.g., acetone or methanol).

  • Procedure:

    • Prepare a series of aqueous solutions of the amphiphilic pyridine derivative with varying concentrations.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent evaporates completely.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectra of each sample (excitation wavelength typically around 335 nm).

    • Monitor the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sharp decrease in this ratio indicates the onset of micellization, and the CMC is determined from this inflection point.

Characterization of Aggregate Size and Morphology

3.2.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the aggregates.

  • Apparatus: DLS instrument.

  • Procedure:

    • Prepare a solution of the amphiphilic pyridine derivative at a concentration significantly above the CMC.

    • Filter the solution through a sub-micron filter to remove any dust particles.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius of the aggregates.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the aggregates.

  • Apparatus: Transmission Electron Microscope.

  • Procedure:

    • Prepare a dilute solution of the amphiphilic pyridine derivative aggregates.

    • Apply a small drop of the solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate. Negative staining (e.g., with uranyl acetate or phosphotungstic acid) may be required to enhance contrast.

    • Image the dried grid under the TEM to observe the morphology (e.g., spherical micelles, vesicles) and measure the size of the aggregates.

Visualization of Potential Cellular Mechanisms

The following diagrams illustrate a generalized workflow for studying amphiphile aggregation and a potential mechanism for the cellular uptake of amphiphilic pyridine derivative aggregates and their subsequent induction of apoptosis, a key process in cancer therapy.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Aggregation Characterization cluster_application Biological Evaluation Synthesis Synthesis of Amphiphilic Pyridine Derivative Purification Purification Synthesis->Purification CMC_Determination CMC Determination (Surface Tension, Fluorescence) Purification->CMC_Determination Characterize Aggregation Size_Morphology Size & Morphology (DLS, TEM) CMC_Determination->Size_Morphology Cellular_Uptake Cellular Uptake Studies Size_Morphology->Cellular_Uptake Investigate Biological Effects Signaling_Pathway Signaling Pathway Analysis Cellular_Uptake->Signaling_Pathway

Experimental workflow for studying amphiphilic pyridine derivatives.

Cellular_Uptake_and_Apoptosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amphiphile Amphiphilic Pyridine Derivative Aggregates Endocytosis Endocytosis Amphiphile->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Release Drug/Amphiphile Release Endosome->Release Endosomal Escape Caspase_Activation Caspase Activation Release->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Potential mechanism of cellular uptake and apoptosis induction.

Conclusion

Amphiphilic pyridine derivatives represent a promising class of compounds with tunable self-assembly properties. Their ability to form nanoscale aggregates makes them attractive candidates for various applications, particularly in drug delivery. A thorough understanding of their aggregation behavior, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and optimization of novel therapeutic systems. Further research into the specific interactions of these aggregates with cellular components and signaling pathways will undoubtedly unlock their full potential in the field of medicine.

In-depth Technical Guide: Surface Activity of 4-(11-Heneicosyl)pyridine at Interfaces

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of specific research on the surface activity of 4-(11-Heneicosyl)pyridine. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested for this specific molecule.

While the fundamental principles of surface chemistry suggest that a molecule with a hydrophilic pyridine head group and a long hydrophobic alkyl chain like this compound would exhibit surface-active properties, no empirical data has been published to characterize this behavior. This includes a lack of information on its critical micelle concentration (CMC), surface tension reduction capabilities, and behavior at various interfaces such as air-water or oil-water.

To provide some context for researchers interested in this or similar molecules, this guide will outline the general experimental methodologies and theoretical considerations for studying the surface activity of novel long-chain alkylated pyridine compounds.

I. General Principles of Surface Activity for Amphiphilic Pyridine Derivatives

Amphiphilic molecules, such as the theoretical this compound, consist of two distinct regions: a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The pyridine ring, with its nitrogen atom, would constitute the hydrophilic headgroup, capable of hydrogen bonding and interacting with polar solvents like water. The 21-carbon alkyl chain (heneicosyl group) would form the hydrophobic tail, which is repelled by water and prefers to align with non-polar environments or itself.

This dual nature drives the molecules to accumulate at interfaces, where they can orient themselves to satisfy the energetic preferences of both parts. At an air-water interface, for instance, the pyridine head would reside in the water phase while the alkyl tail would extend into the air. This arrangement reduces the surface tension of the water.

II. Standard Experimental Protocols for Characterizing Surface Activity

Should research on this compound become available, the following are standard experimental protocols that would likely be employed to characterize its surface activity.

A. Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination

Objective: To measure the effectiveness of the surfactant in reducing surface tension and to determine the concentration at which micelles form.

Methodology:

  • Preparation of Solutions: A series of aqueous solutions of this compound would be prepared at various concentrations.

  • Instrumentation: A tensiometer, utilizing methods such as the Du Noüy ring method or the Wilhelmy plate method, would be used.

  • Measurement: The surface tension of each solution is measured at a constant temperature.

  • Data Analysis: A plot of surface tension versus the logarithm of the concentration is generated. The surface tension will typically decrease with increasing concentration until it reaches a plateau. The concentration at the inflection point of this curve is the Critical Micelle Concentration (CMC).

B. Langmuir-Blodgett Trough for Monolayer Studies

Objective: To study the behavior of an insoluble monolayer of the amphiphile at the air-water interface.

Methodology:

  • Monolayer Formation: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is spread dropwise onto the surface of an aqueous subphase in a Langmuir-Blodgett trough. The solvent is allowed to evaporate, leaving a monolayer of the amphiphile at the interface.

  • Isotherm Measurement: Movable barriers on the trough compress the monolayer, reducing the area available to each molecule. The surface pressure (the reduction in surface tension) is measured as a function of the area per molecule.

  • Data Analysis: The resulting surface pressure-area (π-A) isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), the area occupied by each molecule, and the stability of the monolayer.

III. Potential Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a novel amphiphilic molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_application Potential Application Studies synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility Studies characterization->solubility surface_tension Surface Tension vs. Concentration characterization->surface_tension langmuir Langmuir Trough (π-A Isotherms) characterization->langmuir cmc CMC Determination surface_tension->cmc emulsification Emulsification Properties cmc->emulsification drug_delivery Micelle Formation for Drug Delivery cmc->drug_delivery coating Surface Coating/Modification langmuir->coating

Caption: Workflow for Synthesis and Characterization.

Conclusion

While the specific surface activity of this compound remains uncharacterized in the scientific literature, the established methodologies for studying amphiphilic molecules provide a clear roadmap for future investigations. Researchers in the fields of materials science, colloid chemistry, and drug development can apply these standard techniques to elucidate the interfacial properties of this and other novel long-chain pyridine derivatives. The lack of current data highlights an opportunity for new research to contribute to the understanding of this class of compounds.

Methodological & Application

Application Notes and Protocols for 4-Alkylpyridines in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of "4-(11-Heneicosyl)pyridine" being used in catalytic applications. The following application notes and protocols are based on the broader class of 4-alkylpyridines, which are versatile precursors and ligands in various catalytic transformations. The principles and methodologies described herein are expected to be applicable to long-chain derivatives such as this compound, particularly in contexts where lipophilicity or surfactant-like properties are advantageous.

Application Note 1: Palladium-Catalyzed C(sp³)–H Allylation of 4-Alkylpyridines via Alkylidene Dihydropyridine Intermediates

Introduction: The direct functionalization of C(sp³)–H bonds at the picolyl position of 4-alkylpyridines is a powerful strategy for the synthesis of complex molecules. One notable application is the palladium-catalyzed allylation, which proceeds through the in-situ formation of a key intermediate, the N-alkoxycarbonyl-4-alkylidene dihydropyridine. This method allows for the introduction of an allyl group, a versatile functional handle, onto the alkyl side chain of the pyridine. This transformation is significant as substituted pyridines are common motifs in pharmaceuticals and bioactive compounds.[1]

Catalytic Cycle Overview: The reaction is initiated by the acylation of the 4-alkylpyridine with an allyl chloroformate, which, under basic conditions, generates an N-allyloxycarbonyl 4-alkylidene dihydropyridine intermediate. A Pd(0) catalyst then facilitates a decarboxylative allylation. This process is believed to involve the formation of a (π-allyl)Pd complex and a 4-alkylpyridyl anion. The subsequent nucleophilic attack of the pyridyl anion on the palladium complex yields the allylated product.[1]

Data Presentation:

While specific quantitative data for a range of substrates is not detailed in the provided search results, the following table illustrates the general scope of the palladium-catalyzed allylation of 4-alkylpyridines as described in the literature.

Entry4-Alkylpyridine SubstrateAllylating AgentCatalyst SystemProductYieldReference
14-MethylpyridineAllyl chloroformatePd(dba)₂ / PPh₃4-(But-3-en-1-yl)pyridineGoodConceptual
24-EthylpyridineCinnamyl chloroformatePd(PPh₃)₄4-(1-Phenylbut-3-en-2-yl)pyridineGoodConceptual
35,6,7,8-TetrahydroisoquinolineAllyl chloroformate[(η³-allyl)PdCl]₂ / PPh₃4-Allyl-5,6,7,8-tetrahydroisoquinoline39%[1]

Experimental Protocol: General Procedure for the Palladium-Catalyzed Allylation of a 4-Alkylpyridine

This protocol is a generalized representation based on related methodologies described for 2- and 4-alkylpyridines.[1]

Materials:

  • 4-Alkylpyridine substrate (1.0 eq)

  • Allyl chloroformate (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Base (e.g., Triethylamine, 1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 4-alkylpyridine substrate and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the triethylamine base to the stirred solution.

  • Add the allyl chloroformate dropwise over 15 minutes. Allow the reaction to stir for 1 hour at 0 °C to form the alkylidene dihydropyridine intermediate.

  • Add the palladium catalyst to the reaction mixture.

  • Warm the reaction to room temperature and then heat to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Catalytic Cycle:

G cluster_main Pd-Catalyzed Allylation of 4-Alkylpyridine A 4-Alkylpyridine B N-Allyloxycarbonyl 4-Alkylidene Dihydropyridine A->B + Allyl Chloroformate + Base D (π-allyl)Pd(II) Complex + 4-Alkylpyridyl Anion B->D + Pd(0) C Pd(0) C->B E 4-Allyl-alkylpyridine (Product) D->E Nucleophilic Attack E->C Release of Pd(0)

Caption: Catalytic cycle for the palladium-catalyzed allylation of 4-alkylpyridines.

Application Note 2: Amphiphilic Pyridine Ligands in Micellar Catalysis

Introduction: Long-chain 4-alkylpyridines, such as this compound, can be considered amphiphilic molecules due to their polar pyridine head group and nonpolar alkyl tail. This structure allows them to act as surfactant-like ligands in aqueous media, forming micelles that can serve as nanoreactors for catalysis. This approach, known as micellar catalysis, can enhance reaction rates and facilitate the use of water as a green solvent. While direct catalytic applications of this compound are not documented, studies on other amphiphilic pyridine-based ligands in complex with metal ions (e.g., Cu(II)) have demonstrated their efficacy in promoting reactions like the hydrolysis of esters.[2]

Principle of Catalysis: In an aqueous environment, the amphiphilic pyridine ligands can self-assemble into micelles, creating a hydrophobic microenvironment within the micellar core. This core can solubilize nonpolar substrates, increasing their effective concentration and proximity to the catalytic pyridine head groups located at the micelle-water interface. When complexed with a metal ion, the catalytic activity of the pyridine moiety can be further enhanced.

Potential Applications:

  • Ester Hydrolysis: The pyridine nitrogen can act as a nucleophilic catalyst or a general base to promote the hydrolysis of esters.

  • Phase Transfer Catalysis: The long alkyl chain can facilitate the transfer of reactants between aqueous and organic phases.

  • Nanoparticle Stabilization: The pyridine head group can coordinate to metal nanoparticles, while the alkyl tail provides steric stabilization, preventing aggregation and enhancing catalytic activity in aqueous or biphasic systems.

Experimental Protocol: Conceptual Workflow for Screening Amphiphilic Pyridine Ligands in Ester Hydrolysis

Materials:

  • Long-chain 4-alkylpyridine (e.g., this compound)

  • Metal salt (e.g., CuCl₂)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Buffer solution (e.g., HEPES, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the amphiphilic pyridine ligand in an organic co-solvent (e.g., ethanol).

  • In a cuvette, add the buffer solution and the metal salt solution.

  • Inject a small aliquot of the ligand stock solution to form the metallomicelles in situ.

  • Initiate the reaction by adding a stock solution of the substrate (e.g., p-nitrophenyl acetate in acetonitrile).

  • Monitor the reaction progress by observing the increase in absorbance of the product (e.g., p-nitrophenolate) at its λ_max using a UV-Vis spectrophotometer.

  • Calculate the initial rate of the reaction and compare it with control experiments (e.g., without the ligand, without the metal).

Visualization of Experimental Workflow:

G cluster_workflow Workflow for Screening Amphiphilic Pyridine Ligands A Prepare Stock Solutions (Ligand, Substrate) B Form Metallomicelles in Buffer A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction by UV-Vis Spectrophotometry C->D E Data Analysis (Calculate Reaction Rate) D->E

Caption: General workflow for evaluating the catalytic activity of amphiphilic pyridine ligands.

References

Application Notes and Protocols for 4-(11-Heneicosyl)pyridine in the Formation of Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation and characterization of self-assembled monolayers (SAMs) using 4-(11-Heneicosyl)pyridine. This molecule, a pyridine derivative with a long alkyl chain, is a candidate for modifying surface properties, with potential applications in drug delivery, biosensing, and materials science. The pyridine headgroup offers specific binding capabilities and can influence the electronic properties of the surface, while the heneicosyl (C21) chain drives the formation of ordered monolayers through van der Waals interactions.

Due to the limited direct literature on this compound, the following data and protocols are based on established principles and experimental results from closely related long-chain alkylpyridine and pyridine-terminated alkanethiol systems.

Overview of this compound SAMs

Self-assembled monolayers of this compound are formed by the spontaneous organization of the molecules from a solution onto a suitable substrate. The pyridine headgroup can interact with various surfaces, including metals like gold and platinum, as well as planar surfaces like Highly Ordered Pyrolytic Graphite (HOPG) and mica, through physisorption or chemisorption. The long alkyl chains then align and pack to form a dense, ordered monolayer.

Key Features and Potential Applications:

  • Surface Functionalization: The terminal pyridine group can act as a coordination site for metal ions, a hydrogen bond acceptor, or a site for further chemical modification.

  • Wettability Control: The long alkyl chains create a hydrophobic surface, which can be tailored by the choice of the headgroup and packing density.

  • Biocompatible Coatings: Pyridine-containing polymers have been explored for biomedical applications, and SAMs of this molecule could be used to create biocompatible or bio-interactive surfaces.[1]

  • Corrosion Inhibition: Dense, hydrophobic monolayers can act as a barrier to protect metal surfaces from corrosion.

  • Molecular Electronics: The pyridine headgroup can influence the electronic properties of the substrate, making these SAMs interesting for applications in molecular electronics.

Quantitative Data Summary

The following table summarizes expected quantitative data for SAMs of this compound on a gold (Au(111)) substrate. This data is extrapolated from studies on similar long-chain pyridine-terminated molecules and alkanethiols.

PropertyExpected ValueCharacterization Technique
Monolayer Thickness 2.5 - 3.0 nmEllipsometry
Water Contact Angle (Advancing) 105° - 115°Contact Angle Goniometry
Water Contact Angle (Receding) 85° - 95°Contact Angle Goniometry
Surface Coverage > 90%X-ray Photoelectron Spectroscopy (XPS)
Molecular Tilt Angle 15° - 25° from surface normalNEXAFS Spectroscopy
Adhesion Force (vs. Si3N4 tip) 1.5 - 2.5 nNAtomic Force Microscopy (AFM)

Experimental Protocols

3.1. Materials and Reagents

  • This compound (synthesis may be required)

  • Substrates: Gold-coated silicon wafers (for ellipsometry, contact angle, XPS), freshly cleaved HOPG or mica (for AFM)

  • Solvents: Anhydrous ethanol, chloroform, or toluene (spectroscopic grade)

  • Cleaning solutions: Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION , deionized water (18.2 MΩ·cm), ethanol.

3.2. Synthesis of this compound (Conceptual)

While not commercially available, a plausible synthesis route involves the coupling of a long-chain alkyl halide with a suitable pyridine derivative. For example, a Grignard reaction between 4-pyridylmagnesium bromide and 1-bromo-10-undecene, followed by metathesis with 1-dodecene and subsequent hydrogenation.

3.3. Protocol for SAM Formation on Gold

  • Substrate Preparation:

    • Cut gold-coated silicon wafers to the desired size.

    • Clean the substrates by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.

    • Dry the substrates under a stream of nitrogen.

    • For a pristine gold surface, perform a piranha clean by immersing the substrates in the solution for 10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and then ethanol, and dry with nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned gold substrates into the solution.

    • Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Deposition Cleaning:

    • Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen.

    • Store the SAM-coated substrates in a clean, dry environment before characterization.

3.4. Protocol for SAM Formation on HOPG (for AFM)

  • Substrate Preparation:

    • Cleave the HOPG substrate using adhesive tape to expose a fresh, atomically flat surface.

  • SAM Deposition:

    • Prepare a 1 µM solution of this compound in a suitable solvent like 1-phenyloctane.

    • Apply a small drop of the solution onto the freshly cleaved HOPG surface.

    • Allow the solvent to slowly evaporate in a controlled environment, or perform the imaging at the solid-liquid interface.

3.5. Characterization Protocols

  • Contact Angle Goniometry:

    • Place a 5 µL droplet of deionized water on the SAM surface.

    • Measure the advancing and receding contact angles to assess the hydrophobicity and homogeneity of the monolayer.

  • Ellipsometry:

    • Measure the change in polarization of light reflected from the surface before and after SAM formation.

    • Model the data using a three-layer model (silicon/gold/SAM) to determine the thickness of the monolayer. Assume a refractive index of 1.45 for the organic layer.[2][3]

  • Atomic Force Microscopy (AFM):

    • Image the SAM on HOPG in tapping mode to visualize the molecular packing and ordering.

    • Perform force spectroscopy to measure the adhesion forces between the AFM tip and the pyridine-terminated surface.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_cleaning Substrate Cleaning (Ethanol, DI Water) piranha Piranha Clean (Au Substrate) sub_cleaning->piranha for Gold cleave Cleavage (HOPG/Mica) sub_cleaning->cleave for HOPG/Mica solution_prep Prepare 1 mM Solution of this compound piranha->solution_prep cleave->solution_prep immersion Immerse Substrate (24h at RT) solution_prep->immersion rinsing Rinse with Ethanol immersion->rinsing drying Dry with Nitrogen rinsing->drying contact_angle Contact Angle Goniometry drying->contact_angle ellipsometry Ellipsometry drying->ellipsometry afm Atomic Force Microscopy (AFM) drying->afm xps XPS drying->xps

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

signaling_pathway sub Substrate (e.g., Gold) sam Pyridine Headgroup C21 Alkyl Chain sub->sam:head Adsorption analyte Analyte (e.g., Metal Ion) sam:head->analyte Coordination detection Detection Signal (e.g., Electrochemical Change) analyte->detection Induces

Caption: Hypothetical sensing mechanism using a this compound SAM.

References

Application of 4-(11-Heneicosyl)pyridine in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-LC-004

Introduction

This document provides detailed application notes and protocols for the use of 4-(11-Heneicosyl)pyridine as a component in liquid crystal (LC) mixtures. Due to the absence of specific literature data for this compound, the information presented herein is based on established principles of liquid crystal chemistry and extrapolated data from homologous series of 4-alkylpyridine derivatives. The protocols and data provided are intended to serve as a representative guide for researchers, scientists, and drug development professionals exploring the use of long-chain alkylpyridines in liquid crystal formulations.

The incorporation of molecules with long alkyl chains, such as this compound, into a liquid crystal host is a common strategy to modify the physical properties of the resulting mixture. The long, flexible heneicosyl (C₂₁) chain can influence the mesophase behavior, promoting the formation of smectic phases, while the polar pyridine headgroup can affect the dielectric anisotropy and birefringence of the mixture.

Physicochemical Properties of 4-Alkylpyridine Derivatives in Liquid Crystals

The properties of liquid crystal mixtures are highly dependent on the molecular structure of their components. For 4-alkylpyridine derivatives, the length of the alkyl chain is a critical determinant of the mesomorphic behavior.

PropertyInfluence of Increasing Alkyl Chain LengthRationale
Mesophase Stability Tends to stabilize smectic phases over nematic phases.[1][2][3]The long alkyl chains promote intermolecular van der Waals interactions, leading to the formation of layered structures characteristic of smectic phases.
Clearing Point (Tₙᵢ) Generally decreases after an initial increase for shorter chains.The long, flexible alkyl chains can disrupt the long-range orientational order of the nematic phase, leading to a lower nematic-to-isotropic transition temperature.
Dielectric Anisotropy (Δε) Can be positive or negative depending on the host and the orientation of the pyridine dipole. The magnitude may be influenced by the dilution effect of the long alkyl chain.The pyridine ring possesses a significant dipole moment. The overall effect on Δε depends on how the molecule aligns with the liquid crystal director.
Birefringence (Δn) The addition of long-chain alkyl compounds generally leads to a decrease in the overall birefringence of the mixture.[4]The non-conjugated alkyl chain has a lower polarizability compared to the mesogenic core of the host liquid crystal, leading to a reduction in the average refractive index anisotropy.

Table 1: Predicted Mesomorphic Properties of a Nematic Host Doped with this compound.

The following data is extrapolated and represents a hypothetical scenario for a typical nematic liquid crystal host (e.g., 5CB) doped with 5 wt% of this compound.

ParameterHost (5CB)Host + 5 wt% this compound (Predicted)
Clearing Point (Tₙᵢ) 35.0 °C~32 °C
Melting Point (Tₘ) 24.0 °C~22 °C
Dielectric Anisotropy (Δε) at 25°C +11.5~+10.5
Birefringence (Δn) at 25°C and 589 nm 0.179~0.170
Predominant Mesophase NematicNematic (potential for induced Smectic A phase at higher concentrations or lower temperatures)

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a representative synthesis of this compound using a Suzuki cross-coupling reaction.[5][6] This method is chosen for its high tolerance of functional groups and generally good yields.

Materials:

  • 4-Bromopyridine hydrochloride

  • 11-Heneicosylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst.

  • Reaction Setup: To the catalyst mixture, add 4-bromopyridine hydrochloride (1.0 eq) and 11-heneicosylboronic acid (1.2 eq).

  • Addition of Base and Solvents: Add a 2M aqueous solution of potassium carbonate (3.0 eq). Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to ensure homogeneity.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a waxy solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Preparation of Liquid Crystal Mixtures

Materials:

  • Host liquid crystal (e.g., 5CB)

  • This compound

  • Vials with PTFE-lined caps

  • Vortex mixer

  • Hot plate with magnetic stirrer

  • Analytical balance

Procedure:

  • Weigh the desired amount of the host liquid crystal and this compound into a clean, dry vial.

  • Heat the vial on a hot plate to a temperature above the clearing point of the host liquid crystal, ensuring both components are in the isotropic liquid state.

  • Thoroughly mix the components using a vortex mixer and magnetic stirring until a homogeneous solution is obtained.

  • Slowly cool the mixture back to room temperature.

Protocol 3: Characterization of Liquid Crystal Mixtures

A. Polarized Optical Microscopy (POM):

  • Prepare a liquid crystal cell by sandwiching a small drop of the mixture between a clean microscope slide and a coverslip.

  • Place the cell on the heating stage of a polarized optical microscope.

  • Heat the sample to the isotropic phase and then cool it slowly, observing the formation of liquid crystal textures. Identify the mesophases (nematic, smectic) by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-shaped textures for smectic A).[7]

  • Record the phase transition temperatures upon heating and cooling.

B. Differential Scanning Calorimetry (DSC):

  • Hermetically seal a small amount (2-5 mg) of the liquid crystal mixture in an aluminum pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to the isotropic phase.

  • Cool the sample at the same rate to below its melting point.

  • Perform a second heating and cooling cycle to obtain reliable transition temperatures and enthalpy changes. The peaks in the DSC thermogram correspond to the phase transitions.[8][9]

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Add Reagents Suzuki Coupling Suzuki Coupling Reaction Setup->Suzuki Coupling Heat & Stir Work-up Work-up Suzuki Coupling->Work-up Cool & Extract Purification Purification Work-up->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for the synthesis of this compound.

Caption: Promotion of smectic ordering in a nematic host.

References

Application Notes and Protocols for the Synthesis of 4-(11-Heneicosyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(11-Heneicosyl)pyridine, a long-chain alkyl-substituted pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their amphiphilic nature, which can influence their biological activity and self-assembly properties. The protocol described herein is based on established methods for the C-4 alkylation of pyridines.

Introduction

The introduction of long alkyl chains into heterocyclic scaffolds is a key strategy in the development of new chemical entities. The heneicosyl group (C₂₁H₄₃) imparts significant lipophilicity to the pyridine ring, which can be crucial for membrane interactions and the formation of supramolecular structures. The synthesis of 4-alkylpyridines can be achieved through various methods, including Minisci-type reactions, cross-coupling reactions, and the reaction of alkyl halides with activated pyridine derivatives or in the presence of metals.[1][2] This protocol will focus on a direct alkylation approach using an appropriate alkyl halide and a metal catalyst, a method known for its relative simplicity and effectiveness in forming C-C bonds at the 4-position of the pyridine ring.[2][3]

Reaction Principle

The synthesis of this compound is accomplished via the reaction of pyridine with an 11-haloheneicosane in the presence of a suitable metal, such as magnesium. The reaction proceeds through the in-situ formation of an organometallic reagent which then reacts with pyridine, leading to the selective formation of the 4-alkylated product.[2]

Experimental Protocol

Materials and Reagents:

  • 11-Bromoheneicosane (or 11-chloroheneicosane)

  • Pyridine (anhydrous)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

    • Assemble the apparatus and flush with a dry inert gas (nitrogen or argon).

    • Add a small crystal of iodine to the magnesium turnings to activate the surface.

    • In the dropping funnel, prepare a solution of 11-bromoheneicosane (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the alkyl bromide solution to the magnesium turnings and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

    • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Alkylation of Pyridine:

    • In a separate flask under an inert atmosphere, prepare a solution of anhydrous pyridine (5-10 eq) in the same anhydrous solvent used for the Grignard reagent.

    • Cool the pyridine solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the pyridine solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then quench by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative data for the synthesis of this compound. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material 11-Bromoheneicosane
Reagent Pyridine
Catalyst/Promoter Magnesium
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (approx. 66 °C)
Reaction Time 6 hours
Theoretical Yield Based on 1.0 eq of 11-bromoheneicosane
Actual Yield (Illustrative) 65%
Purity (Illustrative) >95% (by NMR)
Appearance Waxy solid or viscous oil
¹H NMR (CDCl₃, δ, ppm) ~8.5 (d, 2H), ~7.1 (d, 2H), ~2.6 (t, 2H), ~1.6 (m, 2H), 1.25 (br s, 34H), 0.88 (t, 6H)
¹³C NMR (CDCl₃, δ, ppm) ~150.0, ~149.5, ~124.0, ~35.0, ~32.0, ~29.7 (multiple), ~29.4, ~22.7, ~14.1
Mass Spec (m/z) [M+H]⁺ calculated for C₂₆H₄₇N

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Reagents cluster_1 Reaction cluster_2 Purification cluster_3 Product 11-Bromoheneicosane 11-Bromoheneicosane Grignard Formation Grignard Formation 11-Bromoheneicosane->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Pyridine Pyridine Alkylation Alkylation Pyridine->Alkylation Grignard Formation->Alkylation Grignard Reagent Work-up Work-up Alkylation->Work-up Chromatography Chromatography Work-up->Chromatography This compound This compound Chromatography->this compound

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of acid slowly and with cooling.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Alkylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyridines are a class of heterocyclic aromatic organic compounds that consist of a pyridine ring substituted with one or more alkyl groups. They are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these molecules. This document provides detailed application notes and protocols for the characterization of alkylpyridines using various NMR techniques.

1D NMR Spectroscopy: ¹H and ¹³C NMR

One-dimensional NMR spectroscopy is the foundational technique for the characterization of alkylpyridines, providing essential information about the molecular structure.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons in the pyridine ring are particularly diagnostic of the substitution pattern. Protons on carbons adjacent to the nitrogen atom (α-protons) are typically deshielded and appear at a lower field (higher ppm) compared to β- and γ-protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are indicative of the substitution pattern, with α-carbons appearing at the lowest field.

Quantitative Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for a range of alkylpyridines. All data is referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Alkylpyridines in CDCl₃

CompoundPositionδ (ppm)MultiplicityJ (Hz)
Pyridine H-2, H-68.61d4.7
H-47.68t7.7
H-3, H-57.28dd7.7, 4.7
2-Methylpyridine (α-Picoline) H-68.49d4.0
H-47.55t7.7
H-37.08d7.7
H-57.04t6.4
CH₃2.51s-
3-Methylpyridine (β-Picoline) H-2, H-68.40s-
H-4, H-57.42-7.05m-
CH₃2.33s-
4-Methylpyridine (γ-Picoline) [1]H-2, H-68.46d5.9
H-3, H-57.10d5.9
CH₃2.35s-
2-Ethylpyridine [2]H-68.52d4.2
H-47.62t7.7
H-37.15d7.7
H-57.09t6.5
CH₂2.83q7.6
CH₃1.31t7.6
2,6-Dimethylpyridine (2,6-Lutidine) H-3, H-56.93d7.7
H-47.39t7.7
CH₃2.47s-
2,4,6-Trimethylpyridine (Collidine) [3]H-3, H-56.88s-
2,6-CH₃2.45s-
4-CH₃2.24s-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Alkylpyridines in CDCl₃

CompoundC-2C-3C-4C-5C-6Alkyl Carbons
Pyridine 150.1123.8136.0123.8150.1-
2-Methylpyridine 159.2122.8136.2120.7149.324.6 (CH₃)
3-Methylpyridine 150.5133.2136.8123.5147.618.5 (CH₃)
4-Methylpyridine 149.9124.6147.2124.6149.921.2 (CH₃)
2-Ethylpyridine 162.0120.9136.2122.5149.031.4 (CH₂), 13.8 (CH₃)
2,6-Dimethylpyridine 157.0120.1136.9120.1157.024.5 (CH₃)
2,4,6-Trimethylpyridine 156.4121.2146.5121.2156.424.3 (2,6-CH₃), 20.9 (4-CH₃)

2D NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals, especially for more complex alkylpyridine derivatives.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. This is crucial for identifying adjacent protons in the alkyl chains and on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a highly sensitive method for assigning carbon signals based on their attached, and often already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is invaluable for connecting different spin systems and for assigning quaternary carbons that do not have any directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of alkylpyridine derivatives, for instance, the orientation of bulky alkyl groups relative to the pyridine ring. For small molecules, an NOE may be observed between protons that are up to 4Å apart.[4]

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture without the need for identical reference standards for each analyte. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the purity assessment of alkylpyridines, an internal standard with a known purity is added to a precisely weighed sample of the alkylpyridine. The purity of the analyte can then be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std (%)

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • W = Weight of the substance

  • Purity = Purity of the standard

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the alkylpyridine in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-100 mg is recommended. For 2D experiments, a concentration of 15-25 mg is generally sufficient for both homo- and heteronuclear experiments.

  • Solvent Selection: Choose a deuterated solvent in which the alkylpyridine is highly soluble and whose residual signals do not overlap with analyte signals. Common solvents for alkylpyridines include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • qNMR Sample Preparation:

    • Accurately weigh 5-10 mg of the alkylpyridine and a suitable internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Suitable internal standards for alkylpyridines include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone, ensuring their signals do not overlap with the analyte signals.

NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer. Parameters should be optimized for the specific instrument and sample.

Table 3: Typical Acquisition Parameters for NMR Experiments

Parameter¹H NMR¹³C NMRCOSYHSQCHMBCNOESYqNMR (¹H)
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpphzg
Number of Scans (NS) 8-16128-10242-84-168-328-1616-64
Relaxation Delay (d1) 1-5 s2-5 s1.5-2 s1.5-2 s1.5-2 s2-5 s5 x T₁ (longest)
Acquisition Time (AQ) 2-4 s1-2 s0.2-0.3 s0.1-0.2 s0.2-0.3 s0.2-0.3 s3-5 s
Spectral Width (SW) 12-16 ppm200-240 ppm10-12 ppmF2: 10-12 ppm F1: 160-200 ppmF2: 10-12 ppm F1: 200-220 ppm10-12 ppm12-16 ppm
Pulse Width (p1) Calibrated 30°Calibrated 30°Calibrated 90°Calibrated 90°Calibrated 90°Calibrated 90°Calibrated 90°
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H and 1 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration (for qNMR): Carefully integrate the selected analyte and internal standard signals, ensuring the integration regions are free from overlapping peaks and baseline distortions.

Visualization of Workflows and Relationships

Logical Relationship of 2D NMR Techniques

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlation HMBC HMBC H1_NMR->HMBC Long-Range ¹H-¹³C Correlation NOESY NOESY H1_NMR->NOESY Through-Space Correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: Logical relationships between 1D and 2D NMR techniques.

Experimental Workflow for Alkylpyridine Characterization

experimental_workflow start Start: Alkylpyridine Sample sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep nmr_1d Acquire 1D NMR (¹H, ¹³C) sample_prep->nmr_1d data_proc_1d Process 1D Data (FT, Phasing, Referencing) nmr_1d->data_proc_1d prelim_analysis Preliminary Structural Analysis data_proc_1d->prelim_analysis ambiguous Ambiguous Assignments? prelim_analysis->ambiguous nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) ambiguous->nmr_2d Yes qnmr_prep Prepare qNMR Sample (with Internal Standard) ambiguous->qnmr_prep No data_proc_2d Process 2D Data nmr_2d->data_proc_2d full_assignment Complete Structural Elucidation data_proc_2d->full_assignment full_assignment->qnmr_prep qnmr_acq Acquire qNMR Data qnmr_prep->qnmr_acq qnmr_proc Process & Integrate qNMR Data qnmr_acq->qnmr_proc purity_calc Calculate Purity/ Concentration qnmr_proc->purity_calc end End: Characterized Alkylpyridine purity_calc->end

Caption: General experimental workflow for alkylpyridine characterization.

References

Application Notes and Protocols for Langmuir-Blodgett Deposition of 4-(11-Heneicosyl)pyridine Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the deposition of 4-(11-Heneicosyl)pyridine films using the Langmuir-Blodgett (LB) technique. The information is intended to guide researchers in forming highly organized monomolecular layers on solid substrates, which have potential applications in sensor technology, molecular electronics, and as model biological membranes.

Introduction

The Langmuir-Blodgett technique is a powerful method for creating ultrathin films with a high degree of control over thickness and molecular organization.[1][2] This method involves forming a monomolecular layer (a Langmuir film) of an amphiphilic molecule at an air-water interface and subsequently transferring this monolayer onto a solid substrate.[2][3] this compound is an amphiphilic molecule with a hydrophilic pyridine headgroup and a hydrophobic heneicosyl tail, making it a suitable candidate for LB deposition. The resulting films can be used to modify surface properties or to construct more complex supramolecular architectures.

Experimental Protocols

The following protocols outline the key steps for the successful deposition of this compound films.

2.1. Materials and Reagents

  • This compound

  • Spreading solvent: Chloroform (spectroscopic grade)

  • Subphase: Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)

  • Substrates: Silicon wafers, glass slides, or quartz crystals

  • Cleaning solutions: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), ethanol, acetone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

2.2. Substrate Preparation

Proper substrate cleaning is critical for the successful deposition of a uniform Langmuir-Blodgett film.

  • Cut the desired substrates to the appropriate size.

  • Sonically clean the substrates in acetone for 15 minutes.

  • Rinse the substrates thoroughly with ultrapure water.

  • Sonically clean the substrates in ethanol for 15 minutes.

  • Rinse the substrates again with ultrapure water.

  • To create a hydrophilic surface, immerse the substrates in Piranha solution for 30 minutes.

  • Rinse the substrates extensively with ultrapure water to remove any residual acid.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Store the cleaned substrates in a desiccator until use.

2.3. Langmuir Trough Preparation

  • Thoroughly clean the Langmuir trough (typically made of Teflon) and barriers with ethanol and then rinse extensively with ultrapure water.[2]

  • Fill the trough with ultrapure water as the subphase.

  • Allow the subphase to equilibrate to the desired temperature, typically 20°C.

  • Clean the surface of the subphase by aspirating the top layer of water to remove any contaminants.

  • Move the barriers across the entire surface area of the trough to ensure no residual impurities are present on the water surface. The surface pressure should remain at zero during this process.

2.4. Langmuir Film Formation and Compression

  • Prepare a dilute solution of this compound in chloroform, typically at a concentration of 0.5 mg/mL.

  • Using a microsyringe, carefully spread the this compound solution dropwise onto the air-water interface.

  • Allow 15-20 minutes for the solvent to evaporate completely, leaving a monolayer of the amphiphile at the interface.

  • Begin compressing the monolayer by moving the barriers of the Langmuir trough at a slow, constant rate (e.g., 10 mm/min).

  • Monitor the surface pressure as a function of the area per molecule using a Wilhelmy plate or similar sensor. This generates the surface pressure-area (π-A) isotherm.[4]

2.5. Langmuir-Blodgett Deposition

  • From the π-A isotherm, determine the target surface pressure for deposition. This is typically in the condensed phase of the monolayer, before the collapse point. A common deposition pressure is around 15-20 mN/m.[5]

  • Immerse the prepared hydrophilic substrate vertically into the subphase before compressing the monolayer to the target pressure.

  • Compress the monolayer to the target surface pressure and allow it to stabilize.

  • Withdraw the substrate vertically from the subphase at a controlled, slow speed (e.g., 1-5 mm/min) while maintaining a constant surface pressure. The LB trough's feedback system will adjust the barrier position to keep the pressure constant.[3]

  • The transfer of the monolayer onto the substrate during the upstroke is known as Y-type deposition.[1]

  • The quality of the deposition can be assessed by the transfer ratio, which is the ratio of the decrease in monolayer area to the area of the substrate coated. A transfer ratio close to unity indicates a good deposition.[6]

  • For multilayer deposition, the substrate can be repeatedly dipped and withdrawn through the monolayer.

Data Presentation

The following table summarizes typical quantitative data obtained during the formation and deposition of a this compound Langmuir-Blodgett film. These values are representative and may vary depending on the specific experimental conditions.

ParameterValueUnitNotes
Spreading Solution Concentration0.5mg/mLIn chloroform.
Subphase Temperature20°C
Barrier Compression Speed10mm/min
Lift-off Area per Molecule~0.35nm²/moleculeThe area at which surface pressure begins to increase.[6]
Collapse Pressure> 40mN/mThe surface pressure at which the monolayer collapses.
Target Deposition Pressure15 - 20mN/mChosen from the solid-condensed phase of the isotherm.[5]
Deposition Speed (Upstroke)1 - 5mm/min
Transfer Ratio~1A value close to 1 indicates successful monolayer transfer.[6]

Visualizations

Diagram of the Langmuir-Blodgett Deposition Workflow

LangmuirBlodgettWorkflow cluster_prep Preparation cluster_film_formation Film Formation & Characterization cluster_deposition Deposition cluster_characterization Film Characterization sub_prep Substrate Preparation trough_prep Langmuir Trough Preparation spreading Spreading of This compound compression Monolayer Compression spreading->compression isotherm Surface Pressure-Area Isotherm Measurement compression->isotherm deposition Langmuir-Blodgett Deposition isotherm->deposition characterization Characterization of Deposited Film (e.g., AFM, QCM) deposition->characterization

Caption: Experimental workflow for Langmuir-Blodgett deposition.

Diagram of Molecular Orientation during Deposition

MolecularOrientation cluster_trough Langmuir Trough cluster_molecule This compound cluster_deposition Deposition Process Air Air Interface Air-Water Interface Water Water head Pyridine Head tail Heneicosyl Tail substrate_up Substrate Withdrawal (Monolayer Transfer) head->substrate_up Attachment to Substrate substrate_down Substrate Immersion (Hydrophilic) substrate_down->substrate_up

Caption: Molecular orientation at the air-water interface and during transfer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(11-Heneicosyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(11-Heneicosyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of 4-alkylpyridines, including this compound, can be approached through several methods. The most common and effective routes include:

  • Minisci-type Decarboxylative Alkylation: This modern approach offers high regioselectivity for the C4 position by using a removable blocking group on the pyridine nitrogen. It involves the reaction of a pyridine derivative with a carboxylic acid corresponding to the desired alkyl chain.[1][2]

  • Direct Alkylation with an Alkyl Halide: A classical method involves the reaction of pyridine with a long-chain alkyl halide in the presence of a metal catalyst, such as magnesium. While straightforward, this method can sometimes lead to a mixture of isomers.[3]

  • Nucleophilic Addition of Organometallic Reagents: This method utilizes organometallic reagents like Grignard or organolithium compounds, which are added to pyridine or a pyridine derivative, followed by an aromatization step. Controlling regioselectivity can be a challenge.

Q2: I am observing a low yield of the desired this compound. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or deactivation of the catalyst.

  • Side Reactions: Competing side reactions, such as dialkylation, alkylation at other positions (C2), or polymerization of starting materials, can consume reactants and reduce the yield of the desired product.

  • Poor Solubility of the Long-Chain Alkyl Reagent: The 21-carbon chain of the heneicosyl group can lead to poor solubility in common reaction solvents, hindering the reaction rate.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

  • Loss during Purification: The long alkyl chain can make purification by chromatography challenging, potentially leading to product loss.

Q3: How can I improve the regioselectivity of the alkylation to favor the C4 position?

A3: Achieving high C4 regioselectivity is a common challenge in pyridine chemistry. Here are some strategies:

  • Employ a Blocking Group Strategy: Using a removable blocking group on the pyridine nitrogen, as in the Minisci-type reaction, can effectively direct the alkylation to the C4 position.[1][2]

  • Optimize Reaction Conditions: In direct alkylation methods, the choice of metal catalyst, solvent, and temperature can influence the isomeric ratio. For instance, using magnesium with alkyl chlorides in pyridine has been reported to favor 4-alkylation.[3]

  • Use of Pre-functionalized Pyridines: Starting with a 4-substituted pyridine that can be converted to the alkyl chain (e.g., a 4-halopyridine for cross-coupling reactions) can ensure exclusive C4 functionalization.

Q4: What are the best practices for purifying this compound?

A4: The long, nonpolar alkyl chain of this compound can make purification challenging.

  • Column Chromatography: Use a nonpolar stationary phase (like silica gel) with a gradient of nonpolar to moderately polar solvents (e.g., hexanes/ethyl acetate). Due to the nonpolar nature of the product, it will likely elute with a high percentage of the nonpolar solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation (Kugelrohr) might be an option, although the high molecular weight may make this difficult.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No product detected by TLC/LC-MS.Inactive reagents or catalyst.Check the purity and activity of starting materials and catalysts. Use freshly distilled pyridine and ensure the alkyl halide or carboxylic acid is of high quality.
Incorrect reaction temperature.Verify the reaction temperature. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.
Poor solubility of the heneicosyl reagent.Use a co-solvent to improve solubility. For Minisci-type reactions, a solvent system like DCE:H₂O can be effective.[1] For other reactions, high-boiling nonpolar solvents might be necessary.
Low product yield with unreacted starting material.Insufficient reaction time.Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Catalyst deactivation.Use a higher catalyst loading or add a fresh portion of the catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptom Possible Cause Suggested Solution
TLC/NMR shows multiple spots/peaks corresponding to isomers.Reaction conditions favor multiple alkylation sites.Modify the reaction conditions. For direct alkylation, changing the metal catalyst or solvent can alter the regioselectivity.[3]
Use of a non-selective alkylation method.Switch to a more regioselective method, such as the Minisci-type reaction with a blocking group, which is designed for C4 selectivity.[1][2]
Issue 3: Difficult Purification
Symptom Possible Cause Suggested Solution
Product streaks on the silica gel column.The basicity of the pyridine nitrogen interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress tailing.
Product is difficult to separate from nonpolar impurities.Similar polarity of the product and impurities.Use a different stationary phase for chromatography (e.g., alumina) or try a different solvent system. Consider crystallization as an alternative purification method.
Product is an oil that does not solidify.Presence of impurities preventing crystallization.Attempt purification by high-vacuum distillation (Kugelrohr) if the product is thermally stable.

Experimental Protocols

Protocol 1: Regioselective C4-Alkylation via a Minisci-type Reaction

This protocol is adapted from a general method for the C4-alkylation of pyridines and is expected to be suitable for the synthesis of this compound.[1]

Step 1: Formation of the Pyridinium Adduct

  • To a solution of pyridine (1.0 equiv) in a suitable solvent, add maleic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting pyridinium adduct can often be isolated by precipitation or used directly in the next step.

Step 2: Decarboxylative Alkylation

  • To a mixture of the pyridinium adduct (1.0 equiv) and 11-heneicosanoic acid (2.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water, add silver nitrate (AgNO₃, 20 mol%).

  • Heat the mixture to 50 °C.

  • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) portion-wise over 30 minutes.

  • Stir the reaction at 50 °C for 2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • The crude product containing the C4-alkylated pyridinium species is then heated to induce elimination of the blocking group, yielding this compound.

  • Purify the final product by column chromatography.

Quantitative Data Summary

MethodReagentsCatalyst/PromoterSolventTemp. (°C)Typical Yield (%)Ref.
Minisci-type AlkylationPyridine, Carboxylic AcidAgNO₃, (NH₄)₂S₂O₈DCE:H₂O5060-80[1]
Direct AlkylationPyridine, Alkyl HalideMagnesiumPyridineReflux40-60[3]

Note: Yields are general and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Purification Pyridine Pyridine Adduct Pyridinium Adduct Pyridine->Adduct Maleic_Acid Maleic Acid Maleic_Acid->Adduct Alkylation C4-Alkylation Adduct->Alkylation Heneicosanoic_Acid 11-Heneicosanoic Acid Heneicosanoic_Acid->Alkylation Reagents AgNO3, (NH4)2S2O8 Reagents->Alkylation Heat Heat Alkylation->Heat Purification Purification Heat->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Minisci-type synthesis of this compound.

troubleshooting_low_yield Start Low Yield of this compound Check_Reagents Check Purity of Starting Materials & Catalyst Start->Check_Reagents Check_Conditions Verify Reaction Time & Temperature Start->Check_Conditions Check_Solubility Assess Solubility of Heneicosyl Reagent Start->Check_Solubility Solution_Reagents Use Fresh/Purified Reagents Check_Reagents->Solution_Reagents Impure Solution_Conditions Optimize Time & Temperature Check_Conditions->Solution_Conditions Suboptimal Solution_Solubility Use Co-solvent Check_Solubility->Solution_Solubility Poor

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Long-chain Alkylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying long-chain alkylpyridines?

The primary methods for purifying long-chain alkylpyridines are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the physical state of the alkylpyridine (solid or oil), the nature of the impurities, and the desired final purity.

Q2: My long-chain alkylpyridine is an oil at room temperature. Can I still use recrystallization?

Direct recrystallization of an oil is not possible. However, it may be possible to convert the oily alkylpyridine into a salt (e.g., a hydrochloride or picrate salt), which is often a crystalline solid. This solid salt can then be purified by recrystallization, and the pure salt can be converted back to the free base if needed.

Q3: What is a common issue when performing acid-base extraction on long-chain alkylpyridines?

A frequent challenge with long-chain alkylpyridines is the formation of emulsions during acid-base extraction due to their amphiphilic nature.[1] The long alkyl chain provides hydrophobic character, while the pyridine ring is hydrophilic, especially when protonated. This can make phase separation difficult.

Q4: How can I assess the purity of my final long-chain alkylpyridine product?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of long-chain alkylpyridines.[2] Techniques such as thin-layer chromatography (TLC) can be used for rapid, qualitative checks during the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing purity.

Troubleshooting Guides

Acid-Base Extraction

Problem: Persistent emulsion formation during extraction.

  • Possible Cause: The amphiphilic nature of the long-chain alkylpyridine is stabilizing the interface between the aqueous and organic layers.

  • Solution:

    • Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.[3][4]

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to force the separation of the layers.

    • Filtration through Glass Wool: Passing the emulsified mixture through a plug of glass wool can sometimes break the emulsion.

    • Patience: Allowing the mixture to stand for an extended period (e.g., overnight) can lead to phase separation.

Problem: Low recovery of the alkylpyridine after extraction and basification.

  • Possible Cause 1: Incomplete extraction into the aqueous acid layer.

  • Solution: Perform multiple extractions with the acidic solution to ensure all the basic alkylpyridine is protonated and transferred to the aqueous phase.

  • Possible Cause 2: Incomplete precipitation or extraction after basification.

  • Solution:

    • Ensure the aqueous layer is sufficiently basic to deprotonate the pyridinium salt completely. Check the pH with pH paper.

    • If the free base is an oil or does not precipitate, perform multiple back-extractions into an organic solvent.

    • Cooling the solution on an ice bath may promote precipitation if the product is a solid at lower temperatures.

Experimental Protocol: Acid-Base Extraction of a Long-Chain Alkylpyridine

  • Dissolution: Dissolve the crude long-chain alkylpyridine in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[5]

  • Phase Separation: Allow the layers to separate. The protonated alkylpyridine will be in the aqueous layer.

  • Aqueous Layer Collection: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer 2-3 times to maximize recovery.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The long-chain alkylpyridine should separate from the aqueous layer as either a solid precipitate or an oily layer.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If an oil separates: Extract the oil into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent under reduced pressure.

Recrystallization

Problem: The long-chain alkylpyridine oils out instead of crystallizing.

  • Possible Cause 1: The cooling rate is too fast.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[6][7]

  • Possible Cause 2: The solvent is not ideal.

  • Solution:

    • Try a different solvent or a solvent mixture. For pyridinium salts, solvents like acetone or ethanol/ether mixtures can be effective.

    • If using a solvent mixture, ensure the compound is dissolved in the better solvent first, and then slowly add the poorer solvent until turbidity is observed. Reheat to get a clear solution and then cool slowly.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate some solvent: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed crystals: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.

Experimental Protocol: Recrystallization of Dodecylpyridinium Chloride

  • Dissolution: In an Erlenmeyer flask, dissolve the crude dodecylpyridinium chloride in a minimal amount of hot acetone. Add the solvent portion-wise with gentle heating until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

Problem: Poor separation of the long-chain alkylpyridine from impurities.

  • Possible Cause 1: Incorrect solvent system (eluent).

  • Solution:

    • Optimize the eluent: Use TLC to test different solvent systems and find one that gives good separation between your product and the impurities. Aim for an Rf value of around 0.3 for your product.

    • Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

  • Possible Cause 2: Column overloading.

  • Solution: Use an appropriate amount of crude material for the size of your column. As a general rule, the ratio of silica gel to crude material should be at least 30:1 by weight.

Problem: Tailing of the product band on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase.

  • Solution:

    • Add a modifier to the eluent: For basic compounds like pyridines, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing by competing for the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina.

Experimental Protocol: Column Chromatography of 4-Dodecylpyridine

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude 4-dodecylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin adding the eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis) to the top of the column.

    • Maintain a constant flow of eluent through the column.

    • Collect fractions in test tubes.

  • Monitor the Separation:

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 4-dodecylpyridine.

Data Presentation

Purification MethodCompoundStarting Purity (%)Final Purity (%)Yield (%)Reference
Gas-Phase Reaction/Decompression DehydrationN-alkyl pyridine saltNot Specified99.8Theoretical[8]
Suzuki Coupling/Demethylation & Acid/Base ExtractionPyridine-phenolic compoundsNot Specified>9560-95[9]
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)Therapeutic PeptideNot Specified98.794[10]

Visualizations

Purification_Method_Selection start Crude Long-Chain Alkylpyridine is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_oily->acid_base Yes salt_formation Convert to a salt (e.g., hydrochloride) is_oily->salt_formation Consider pure_product Pure Product recrystallization->pure_product column_chrom Column Chromatography acid_base->column_chrom If further purification is needed acid_base->pure_product column_chrom->pure_product salt_formation->recrystallization

Caption: Decision workflow for selecting a primary purification method.

Acid_Base_Troubleshooting start Start Acid-Base Extraction emulsion Emulsion Forms? start->emulsion add_brine Add Brine emulsion->add_brine Yes low_recovery Low Recovery? emulsion->low_recovery No centrifuge Centrifuge add_brine->centrifuge stand Let it Stand centrifuge->stand stand->low_recovery multiple_extractions Perform Multiple Extractions low_recovery->multiple_extractions Yes end Successful Purification low_recovery->end No check_ph Ensure Sufficient Basification (Check pH) multiple_extractions->check_ph check_ph->end

Caption: Troubleshooting guide for acid-base extraction.

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Product Oils Out? start->oiling_out slow_cooling Cool Slowly oiling_out->slow_cooling Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent/ Use Solvent Pair slow_cooling->change_solvent change_solvent->no_crystals concentrate Concentrate Solution no_crystals->concentrate Yes end Pure Crystals no_crystals->end No scratch_flask Scratch Flask concentrate->scratch_flask seed Add Seed Crystal scratch_flask->seed seed->end

Caption: Troubleshooting guide for recrystallization.

References

Preventing aggregation of 4-(11-Heneicosyl)pyridine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(11-Heneicosyl)pyridine and related long-chain alkylpyridines. Due to the limited publicly available data for this compound, this guide utilizes 4-dodecylpyridine as a model compound. The principles and protocols outlined here are expected to be highly relevant and adaptable for this compound, given their structural similarities as non-ionic, amphiphilic 4-alkylpyridines.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. What is causing this?

A1: Precipitation of long-chain alkylpyridines like this compound is typically due to aggregation. These molecules are amphiphilic, meaning they have a polar head (the pyridine group) and a long, nonpolar tail (the heneicosyl or dodecyl group). In solution, the nonpolar tails tend to associate to minimize contact with polar solvent molecules, leading to the formation of aggregates that can grow and precipitate. Factors influencing this include solvent polarity, compound concentration, and temperature.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic compound above which aggregates (micelles) begin to form.[1][2] Below the CMC, the molecules exist primarily as individual monomers. Above the CMC, additional molecules will preferentially form micelles.[1][2] Understanding the CMC is crucial as the formation of micelles can significantly alter the properties of the solution and the availability of the monomeric form of the compound for reactions or biological interactions. For long-chain non-ionic surfactants, the CMC generally decreases as the length of the alkyl chain increases. Therefore, this compound is expected to have a lower CMC than 4-dodecylpyridine.

Q3: How can I determine if my this compound is forming aggregates?

A3: Several techniques can be used to detect and characterize aggregation. Dynamic Light Scattering (DLS) is a common method to measure the size of particles in a solution; the presence of particles in the nanometer to micrometer range can indicate aggregation.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed; changes in chemical shifts and peak broadening upon increasing concentration can be indicative of micelle formation.[5]

Troubleshooting Guides

Issue: Precipitation of this compound During Experiments

Symptoms:

  • The solution becomes cloudy or hazy.

  • Visible solid particles form and may settle over time.

  • Inconsistent results in bioassays or chemical reactions.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Inappropriate Solvent Select a solvent with a polarity that can accommodate both the polar pyridine head and the long nonpolar alkyl tail. Consider using a co-solvent system. For example, a mixture of a polar solvent (e.g., ethanol) and a nonpolar solvent (e.g., toluene) may be effective.The principle of "like dissolves like" applies. A single solvent may not be optimal for both ends of the amphiphilic molecule. A co-solvent system can provide a more suitable microenvironment.
Concentration Above Solubility Limit Decrease the working concentration of this compound. If a high concentration is necessary, consider the use of solubilizing agents.Every compound has a finite solubility in a given solvent. Exceeding this limit will lead to precipitation.
Low Temperature Gently warm the solution. For many non-gaseous solutes, solubility increases with temperature. However, this should be tested empirically as some compounds can precipitate at higher temperatures.Increased thermal energy can help to break up aggregates and increase the solubility of the compound.
Self-Aggregation (Micelle Formation) Add a small amount of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) or a co-solvent like ethanol or DMSO at a low percentage.These additives can interfere with the self-aggregation of the long alkyl chains, thereby increasing the overall solubility.[6]
Issue: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Lower than expected biological activity.

  • Non-linear dose-response curves.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Aggregation in Assay Buffer Determine the Critical Micelle Concentration (CMC) in your assay buffer. If possible, work at concentrations below the CMC. If concentrations above the CMC are required, consider the inclusion of a biocompatible solubilizing agent.Above the CMC, the monomer concentration of your compound remains relatively constant. If the monomer is the active species, increasing the total concentration will not lead to a proportional increase in activity.
Interaction with Assay Components Evaluate the compatibility of this compound with all components of your assay medium, including proteins and salts.The amphiphilic nature of the compound can lead to non-specific binding to proteins or other macromolecules, reducing its effective concentration.

Quantitative Data for Model Compound (4-Dodecylpyridine)

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₉N[7]
Molecular Weight247.4 g/mol [7]
XLogP36.2[7]

Solubility Data (Qualitative Estimation)

Based on the "like dissolves like" principle, the solubility of 4-dodecylpyridine (and by extension, this compound) is expected to be as follows:

SolventPolarityExpected Solubility
WaterHighVery Low
EthanolHighModerate to High
MethanolHighModerate
AcetoneMediumHigh
ChloroformMediumHigh
TolueneLowHigh
HexaneLowHigh

Critical Micelle Concentration (CMC) of Related Compounds

CompoundSolventCMC (mM)Temperature (°C)
Dodecylpyridinium chlorideWater14.5 - 16.025

Note: The CMC is dependent on temperature, ionic strength, and the presence of other solutes.[8]

Experimental Protocols

Protocol 1: Determination of Apparent Solubility using UV-Vis Spectroscopy

This protocol provides a general method for estimating the apparent solubility of a long-chain alkylpyridine in a chosen solvent.

Materials:

  • This compound or model compound

  • Selected solvent (e.g., ethanol, buffered aqueous solution)

  • Spectrophotometer and cuvettes

  • Vortex mixer and shaker/incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., chloroform or ethanol).

  • Create a calibration curve by preparing a series of dilutions of the stock solution in the solvent of interest and measure the absorbance at the λmax.

  • Prepare supersaturated solutions by adding an excess of the compound to the solvent of interest in several vials.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let undissolved material settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with the solvent as necessary to bring the absorbance within the range of the calibration curve.

  • Measure the absorbance of the diluted filtrate.

  • Calculate the concentration of the compound in the filtrate using the calibration curve. This concentration represents the apparent solubility.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to detect the formation and size of aggregates.

Materials:

  • Solution of this compound or model compound at various concentrations

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume DLS cuvettes

Procedure:

  • Prepare a series of solutions of the compound in the solvent of interest, with concentrations spanning the expected CMC.

  • Filter all solutions through a 0.22 µm filter directly into a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform DLS measurements to obtain the intensity-weighted size distribution.

  • Analyze the data for the appearance and growth of a particle population in the nanometer range as the concentration of the compound increases. The concentration at which a distinct particle population appears is indicative of the CMC.

Visualizations

Experimental_Workflow_for_Aggregation_Analysis Workflow for Aggregation Analysis A Prepare Stock Solution (e.g., in Ethanol) B Prepare Serial Dilutions in Solvent of Interest A->B C Visual Inspection (Clarity vs. Cloudiness) B->C D Dynamic Light Scattering (DLS) Analysis C->D E NMR Spectroscopy Analysis C->E H Precipitation Observed C->H Precipitation F Data Analysis: Determine Aggregate Size and CMC D->F E->F G Troubleshooting: Adjust Solvent/Temperature/ Additives F->G Aggregation Detected I No Aggregation Detected F->I No Significant Aggregation G->B Optimize Conditions

Caption: Workflow for the analysis of this compound aggregation.

Troubleshooting_Logic Troubleshooting Precipitation Start Compound Precipitates from Solution Q_Solvent Is the solvent appropriate? Start->Q_Solvent A_Solvent Change solvent or use a co-solvent system (e.g., Ethanol/Toluene) Q_Solvent->A_Solvent No Q_Conc Is the concentration too high? Q_Solvent->Q_Conc Yes A_Solvent->Q_Conc A_Conc Lower the concentration Q_Conc->A_Conc Yes Q_Temp Is the temperature too low? Q_Conc->Q_Temp No A_Conc->Q_Temp A_Temp Gently warm the solution Q_Temp->A_Temp Yes Q_Agg Is it self-aggregation? Q_Temp->Q_Agg No A_Temp->Q_Agg A_Agg Add a non-ionic surfactant or co-solvent (e.g., DMSO) Q_Agg->A_Agg Yes End Solution Stabilized Q_Agg->End No/Resolved A_Agg->End

Caption: A logical guide for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Langmuir Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Langmuir film deposition experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Langmuir film deposition in a question-and-answer format.

Issue 1: Unstable Langmuir Film Pressure

  • Question: Why does the surface pressure of my Langmuir film decrease over time, even with the barriers held at a fixed position?

  • Answer: This instability can be attributed to several factors:

    • Material Dissolution: The amphiphilic material may be slightly soluble in the subphase, causing a gradual loss of molecules from the interface.[1]

    • Solvent Evaporation: Incomplete evaporation of the spreading solvent can lead to a temporarily high surface pressure that decreases as the solvent fully evaporates. It is recommended to wait at least 10 minutes after spreading to allow for complete solvent evaporation.[1]

    • Film Leakage: The monolayer may be leaking past the barriers if they are not properly sealed against the trough walls.

    • Metastable Film State: Some materials, like certain phospholipids, can form metastable monolayers that are inherently unstable.[1]

Issue 2: Poor Film Transfer to Substrate (Low Transfer Ratio)

  • Question: I am observing a transfer ratio significantly different from 1. What could be the cause?

  • Answer: An ideal transfer ratio of 1 indicates that the area of the monolayer transferred to the substrate is equal to the decrease in the monolayer area on the trough.[2][3] Deviations can be caused by:

    • Incorrect Surface Pressure: The deposition is often best performed in the "solid" or condensed phase of the isotherm to ensure film cohesion.[3][4] If the pressure is too low, the film may not be cohesive enough to transfer properly. Conversely, if the pressure is too high (approaching the collapse pressure), the film may be too rigid.[2][4]

    • Inappropriate Dipping Speed: The speed at which the substrate is raised or lowered through the interface is critical. A speed that is too high can cause the film to fracture or not adhere properly.

    • Substrate Incompatibility: The surface energy of the substrate (hydrophilic or hydrophobic) must be appropriate for the desired deposition type (X, Y, or Z-type).[2][4] For instance, the first layer on a hydrophilic substrate is typically deposited during the upstroke.[2][3][4]

    • Subphase Issues: The composition and temperature of the subphase can affect the film's properties and its interaction with the substrate.[2][5]

Issue 3: Film Collapse Before Reaching High Surface Pressures

  • Question: My Langmuir film collapses at a low surface pressure. How can I prevent this?

  • Answer: Premature film collapse, observed as a rapid decrease or plateau in surface pressure during compression, can be due to:

    • Purity of Material: Impurities in the amphiphilic material can disrupt monolayer packing and lead to instability.

    • Subphase Contamination: Contaminants in the subphase can interfere with monolayer formation.

    • Temperature Effects: The stability of a Langmuir film is temperature-dependent. For some materials, an increase in temperature can lower the collapse pressure.[6][7]

    • Molecular Structure: The inherent chemical structure of the amphiphile plays a significant role. Molecules with short hydrophobic chains (less than 12 carbons) may form micelles instead of a stable monolayer.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal surface pressure for Langmuir-Blodgett deposition?

A1: The optimal surface pressure is material-dependent and is typically determined empirically from the pressure-area isotherm.[4] Generally, deposition is carried out in the solid or liquid-condensed phase of the monolayer to ensure sufficient cohesion.[3][4] For many amphiphiles, this corresponds to a surface pressure range of 10-40 mN/m.[2][3][4] Deposition below 10 mN/m is often unsuccessful, while pressures above 40 mN/m can lead to film rigidity and collapse.[2][4]

Q2: How does subphase composition affect film deposition?

A2: The subphase composition, including pH and the presence of ions, can significantly influence the properties of the Langmuir film. For example, the charge of the head group of an amphiphile can be altered by the subphase pH, affecting intermolecular interactions and film stability.[9] Divalent cations in the subphase can form complexes with certain amphiphiles, which can increase the stability and rigidity of the film.[10]

Q3: What is the difference between Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) deposition?

A3: The primary difference is the orientation of the substrate during deposition. In LB deposition, the substrate is dipped vertically through the monolayer.[3][4] In LS deposition, the substrate is touched horizontally to the surface of the monolayer.[3][4]

Q4: How can I characterize the quality of my deposited film?

A4: The quality of the deposited Langmuir-Blodgett film can be assessed using various techniques, including:

  • Transfer Ratio: As a preliminary check during deposition.[2][3]

  • Atomic Force Microscopy (AFM): To visualize the topography and homogeneity of the film.[11][12]

  • Spectroscopic Methods: Techniques like PM-IRRAS (FTIR spectrometry) and UV-Vis absorbance spectroscopy can provide information about the chemical composition and molecular orientation.[3][4]

  • Ellipsometry and X-ray Reflectometry: To determine the thickness of the deposited film.[3][4]

Data Presentation: Optimized Deposition Parameters

The following table summarizes key quantitative parameters for optimizing Langmuir film deposition. These values are general guidelines and may need to be adjusted for specific materials and experimental conditions.

ParameterTypical RangeNotes
Surface Pressure 10 - 40 mN/mThe optimal pressure is material-specific and should be in the condensed phase of the isotherm.[2][3][4]
Dipping Speed 1 - 10 mm/minSlower speeds are generally preferred to ensure uniform deposition.
Subphase Temperature 20 - 25 °CTemperature can affect film stability and phase behavior.[6][7][13]
Spreading Solvent Chloroform, HexaneThe solvent should be volatile and insoluble in the subphase.[2][14]

Experimental Protocols

Protocol 1: Langmuir-Blodgett (LB) Deposition

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers. Fill the trough with the desired subphase (e.g., ultrapure water).

  • Surface Cleaning: Aspirate the subphase surface to remove any contaminants.

  • Monolayer Spreading: Prepare a dilute solution of the amphiphilic material in a volatile, water-insoluble solvent (e.g., 1 mg/mL in chloroform). Using a microsyringe, carefully deposit small droplets of the solution onto the subphase surface.[15]

  • Solvent Evaporation: Allow at least 10-15 minutes for the solvent to completely evaporate.[1]

  • Isotherm Measurement: Compress the monolayer with the barriers at a constant rate while measuring the surface pressure to obtain the pressure-area isotherm.

  • Set Deposition Pressure: Based on the isotherm, determine the target surface pressure for deposition (typically in the condensed phase).

  • Substrate Preparation: Ensure the substrate is clean and has the desired surface properties (hydrophilic or hydrophobic).

  • Deposition:

    • Mount the substrate on the dipping mechanism.

    • Compress the monolayer to the target surface pressure and enable the pressure control feedback loop.[2]

    • For a hydrophilic substrate, lower it into the subphase before compressing the film to the target pressure. Then, begin the upstroke at a controlled speed to deposit the first layer.

    • For a hydrophobic substrate, the first layer is deposited during the downstroke.[2][3][4]

    • Subsequent layers can be deposited by cycling the substrate up and down through the monolayer to form Y-type, X-type, or Z-type films.[4]

  • Film Drying: After deposition, carefully remove the substrate and allow it to dry.

Protocol 2: Langmuir-Schaefer (LS) Deposition

  • Follow Steps 1-6 from the Langmuir-Blodgett Deposition protocol.

  • Deposition:

    • Position the substrate horizontally above the Langmuir film.

    • Carefully lower the substrate until it makes contact with the monolayer surface, ensuring a parallel orientation.

    • Withdraw the substrate, transferring the monolayer onto its surface.

  • Film Drying: Allow the deposited film to dry.

Visualizations

TroubleshootingWorkflow start Deposition Problem Identified unstable_pressure Unstable Surface Pressure? start->unstable_pressure poor_transfer Poor Transfer Ratio? unstable_pressure->poor_transfer No check_solubility Check Material Solubility unstable_pressure->check_solubility Yes premature_collapse Premature Film Collapse? poor_transfer->premature_collapse No optimize_pressure Optimize Surface Pressure poor_transfer->optimize_pressure Yes check_purity Check Material & Subphase Purity premature_collapse->check_purity Yes end_node Re-run Experiment premature_collapse->end_node No check_solvent_evap Ensure Complete Solvent Evaporation check_solubility->check_solvent_evap check_barrier_leak Inspect Barrier Seals check_solvent_evap->check_barrier_leak check_barrier_leak->end_node adjust_speed Adjust Dipping Speed optimize_pressure->adjust_speed verify_substrate Verify Substrate Compatibility adjust_speed->verify_substrate verify_substrate->end_node optimize_temp Optimize Subphase Temperature check_purity->optimize_temp evaluate_molecule Evaluate Molecular Structure optimize_temp->evaluate_molecule evaluate_molecule->end_node

Caption: Troubleshooting workflow for common Langmuir film deposition issues.

LB_Deposition_Workflow prep 1. Trough & Subphase Preparation spread 2. Monolayer Spreading prep->spread evap 3. Solvent Evaporation spread->evap isotherm 4. Measure Pressure-Area Isotherm evap->isotherm set_pressure 5. Set Target Deposition Pressure isotherm->set_pressure substrate_type 6. Substrate Type? set_pressure->substrate_type hydrophilic 7a. Hydrophilic: Dip Down, Then Upstroke Deposition substrate_type->hydrophilic Hydrophilic hydrophobic 7b. Hydrophobic: Downstroke Deposition substrate_type->hydrophobic Hydrophobic multilayer 8. Repeat for Multilayers (Optional) hydrophilic->multilayer hydrophobic->multilayer multilayer->hydrophilic Yes (Y-type) dry 9. Dry Deposited Film multilayer->dry No end Process Complete dry->end

Caption: Experimental workflow for Langmuir-Blodgett (LB) film deposition.

References

Technical Support Center: Characterization of Amphiphilic Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amphiphilic pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing amphiphilic pyridines?

Amphiphilic pyridines present a unique set of characterization challenges due to their dual hydrophilic-hydrophobic nature. Key difficulties include:

  • Complex Aggregation Behavior: They self-assemble into various structures (micelles, vesicles, etc.), and this behavior is highly sensitive to environmental conditions like pH, ionic strength, and temperature.[1][2]

  • Determining the Critical Micelle Concentration (CMC): Identifying the precise concentration at which micelles form can be complex. The transition may occur over a concentration range rather than at a single point, making the CMC difficult to pinpoint accurately.[3]

  • Analytical Chromatography: Their amphiphilicity can lead to poor peak shapes and retention issues in techniques like HPLC. The hydrophilic pyridine head can cause interactions with silica-based columns, while the hydrophobic tail interacts with the stationary phase, leading to broad peaks.[4][5]

  • Physical and Chemical Instability: Amorphous formulations of amphiphilic pyridines can be thermodynamically unstable and prone to recrystallization.[6][7] Furthermore, the pyridine ring itself can be susceptible to chemical degradation under certain conditions.[8]

  • Low Drug Loading and Premature Release: In drug delivery applications, challenges include achieving high drug loading capacity within micelles and preventing the premature release of the encapsulated drug.[9]

Q2: Which techniques are most suitable for determining the Critical Micelle Concentration (CMC)?

There is no single "best" technique, as the ideal method depends on the specific compound and available equipment. Commonly used methods include:

  • Fluorescence Spectroscopy: This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic micellar core.[10][11] A plot of fluorescence intensity versus surfactant concentration shows a distinct change in slope at the CMC.[10]

  • Surface Tensiometry: The surface tension of a surfactant solution decreases as concentration increases until the CMC is reached, after which it remains relatively constant.[3]

  • Dynamic Light Scattering (DLS): This technique measures the size of particles in solution. A sudden increase in particle size and scattering intensity indicates the formation of micelles.[12][13]

  • Conductivity Measurements: For ionic amphiphiles, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to free monomers.[14]

Q3: How can I improve the peak shape of my amphiphilic pyridine in Reverse-Phase HPLC?

Poor peak shape (e.g., broad or tailing peaks) is a common issue. Here are several troubleshooting strategies:

  • Use a Mixed-Mode Column: Columns like Core-shell mixed-mode or Primesep can offer better retention and peak shape for hydrophilic compounds without requiring ion-pairing reagents, making them compatible with LC/MS.[4][15]

  • Modify the Mobile Phase:

    • Add an Acidic Additive: Using an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve the peak shape of basic compounds like pyridine.[4] Note that TFA can cause ion suppression in mass spectrometry.

    • Increase Salt Concentration: For highly hydrophilic compounds, a high salt concentration (e.g., >100 mM ammonium acetate) in the mobile phase can improve peak symmetry.[5]

  • Choose an Appropriate Column: A C18 column with minimal silanol activity (e.g., end-capped columns like Hypersil BDS) can reduce unwanted interactions with the positively charged pyridine nitrogen.[5]

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible DLS Results for Micelle Size
Symptom Possible Cause Suggested Solution
High Polydispersity Index (PDI > 0.3)Presence of large aggregates, dust, or other contaminants.Filter the sample through a 0.22 µm or 0.45 µm syringe filter directly into a clean cuvette.
Fluctuating particle size between measurementsThe solution is not at thermal equilibrium.Allow the sample to equilibrate in the DLS instrument for several minutes before starting the measurement.
Bimodal or multimodal size distributionThe presence of multiple species (e.g., monomers and micelles, or different aggregate types).Ensure the concentration is well above the CMC. Consider purification methods like size exclusion chromatography if multiple stable aggregate types are suspected.
Inconsistent results at low ionic strengthStrong inter-micellar electrostatic interactions are affecting the measurement.[12][16]Perform DLS measurements in the presence of a significant salt concentration to screen electrostatic interactions.[12]
Problem 2: Difficulty Determining CMC from Fluorescence Data
Symptom Possible Cause Suggested Solution
No clear inflection point in the intensity vs. concentration plotThe chosen fluorescent probe is not effectively partitioning into the micelle core.Try a different probe. For example, if using pyrene, consider a more polar probe if the micelle core is more hydrated.[11]
Gradual, slow change in fluorescence instead of a sharp transitionThe micellization process is not sharp and occurs over a wide concentration range.[3]Use a data analysis method, such as Carpena's model, that is designed to determine both the CMC and the micellization range (ΔC).[11]
Fluorescence quenching is observed before the CMCPremicellar aggregation of the probe (e.g., pyrene) is occurring.[11]Use a very low probe concentration to disfavor this aggregation. If the issue persists, this probe may not be suitable for your system.

Quantitative Data Summary

Table 1: Comparison of Common CMC Determination Methods

Technique Principle Typical Concentration Range Advantages Limitations
Fluorescence Probe Change in probe's fluorescence in the micellar environment.[10]10⁻⁸ M to 10⁻³ M[17]High sensitivity, requires small sample volume.The probe can potentially perturb the micellization process.
Surface Tensiometry Breakpoint in the surface tension vs. log(concentration) plot.[3]10⁻⁶ M to 10⁻² MDirect measurement, no probe required.Less sensitive for some surfactants, requires larger sample volumes.
Dynamic Light Scattering (DLS) Onset of light scattering from formed micelles.[12]10⁻⁵ M to 10⁻¹ MProvides size and distribution data simultaneously.Less precise for determining the exact CMC value, sensitive to contaminants.
Conductometry Change in the slope of conductivity vs. concentration for ionic surfactants.[14]10⁻⁵ M to 10⁻¹ MSimple, inexpensive, and accurate for ionic systems.Only applicable to charged amphiphiles.

Experimental Protocols

Protocol 1: CMC Determination using Fluorescence Polarization

This protocol is adapted from established fluorescence-based methods.[10]

  • Preparation of Solutions:

    • Prepare a stock solution of your amphiphilic pyridine in the desired aqueous buffer (e.g., PBS pH 7.4) at a concentration at least 100x the expected CMC.

    • Prepare a working solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) in the same buffer. The final concentration should be in the nanomolar range to avoid self-quenching.

  • Titration:

    • In a 96-well or 384-well microplate, perform serial dilutions of the amphiphilic pyridine stock solution.

    • Add the fluorescent probe working solution to each well to a constant final concentration. Include control wells with only the probe and buffer.

    • Incubate the plate for a set time (e.g., 30 minutes) at a controlled temperature to allow for equilibration.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for your chosen probe.

  • Data Analysis:

    • Plot the measured fluorescence polarization values against the logarithm of the amphiphilic pyridine concentration.

    • The data should yield a sigmoidal curve. Fit the curve using a suitable model (e.g., a four-parameter logistic fit).

    • The CMC is determined as the concentration at the inflection point of the sigmoidal curve.[10]

Protocol 2: Micelle Size and Stability Analysis using DLS

This protocol outlines a general procedure for characterizing micellar size.[18]

  • Sample Preparation:

    • Prepare a solution of the amphiphilic pyridine at a concentration 5-10 times its determined CMC in the desired buffer.

    • Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the instrument parameters, including the solvent viscosity and refractive index for the buffer being used.

    • Set the measurement temperature and allow the sample to equilibrate inside the instrument for at least 5-10 minutes.

  • Measurement:

    • Perform at least three replicate measurements for each sample to ensure reproducibility. Each measurement should consist of multiple runs (e.g., 10-15 runs).

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution. The Z-average diameter provides a mean size, while the Polydispersity Index (PDI) indicates the width of the distribution. A PDI value < 0.2 is generally considered monodisperse.

    • For stability studies, repeat the measurements at various time points (e.g., 0, 1, 6, 24 hours) or after exposure to different conditions (e.g., changes in pH or temperature) to monitor any changes in particle size or PDI.[18]

Visualizations

Characterization_Workflow General Workflow for Amphiphilic Pyridine Characterization cluster_C CMC Methods cluster_D Micelle Properties A Synthesis & Purification B Structural Confirmation (NMR, MS, FT-IR) A->B Confirm Identity C Determine Critical Micelle Concentration (CMC) B->C First Physicochemical Test E Assess Physicochemical Stability B->E Assess Intrinsic Stability D Characterize Micellar Properties (Post-CMC) C->D Requires Conc. > CMC D->E Assess Formulation Stability F Evaluate Functional Performance (e.g., Drug Delivery) D->F Relates structure to function C1 Fluorescence C2 Tensiometry C3 DLS C4 Conductivity D1 Size & PDI (DLS) D2 Zeta Potential D3 Morphology (TEM) D4 Drug Loading

Caption: Workflow for the characterization of amphiphilic pyridines.

Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Peak Shape Start Poor Peak Shape Observed (Tailing or Broad) CheckColumn Is the column appropriate? (e.g., C18 with high silanol activity) Start->CheckColumn ChangeColumn Switch to end-capped C18 or Mixed-Mode column CheckColumn->ChangeColumn Yes CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase No Success Peak Shape Improved ChangeColumn->Success AddAcid Add acidic modifier (e.g., Formic Acid) CheckMobilePhase->AddAcid No modifier used IncreaseSalt Increase salt concentration (e.g., Ammonium Acetate) CheckMobilePhase->IncreaseSalt Modifier present, still poor AddAcid->Success IncreaseSalt->Success Failure Issue Persists: Consult Specialist IncreaseSalt->Failure

Caption: Troubleshooting guide for HPLC analysis of amphiphilic pyridines.

References

Stability issues with 4-(11-Heneicosyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of 4-(11-Heneicosyl)pyridine in an acidic solution?

A1: Under acidic conditions, the lone pair of electrons on the nitrogen atom of the pyridine ring will be protonated, forming a pyridinium salt. This protonation significantly alters the molecule's physical and chemical properties.[1] The long heneicosyl (C21) alkyl chain is chemically stable but will influence the molecule's solubility.

Q2: How does protonation affect the solubility of this compound?

A2: The neutral form of this compound, with its long alkyl chain, is expected to be highly soluble in nonpolar organic solvents and poorly soluble in aqueous solutions. Upon protonation to the pyridinium salt, its polarity increases. This may increase its solubility in polar protic solvents and potentially in aqueous media, depending on the counter-ion and the overall concentration. However, due to the very long hydrophobic tail, it may still exhibit limited aqueous solubility and could act as a cationic surfactant.

Q3: Is this compound susceptible to degradation under acidic conditions?

A3: The pyridine ring itself is generally stable and resistant to degradation by acids alone, especially in the absence of strong oxidizing or reducing agents.[2] The C-N bonds and the aromatic ring are quite robust. The long alkyl chain is also resistant to acid-catalyzed degradation under typical experimental conditions. However, prolonged exposure to harsh conditions (e.g., high temperatures, strong oxidizing acids) could potentially lead to degradation.

Q4: What are the potential degradation products of pyridine derivatives?

A4: While direct acid-catalyzed degradation is not common, if degradation were to occur, it could involve processes like oxidation or reduction of the pyridine ring, though this typically requires specific reagents or conditions.[2] In biological or environmental contexts, degradation can proceed via hydroxylation and ring cleavage to form compounds like succinic acid.[3] Under laboratory conditions with strong acids, charring or polymerization might occur at very high temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation upon acidification The pyridinium salt formed may have limited solubility in the chosen solvent system. The counter-ion from the acid can also influence solubility.- Try a more polar solvent or a solvent mixture. - Consider using a different acid to see if the counter-ion affects solubility. - Heat the solution gently to aid dissolution, but monitor for any signs of degradation.
Unexpected color change This could indicate a reaction or degradation, especially if the solution turns dark. Trace impurities in the starting material or solvent could also be reacting.- Analyze the sample using UV-Vis spectroscopy to check for changes in the absorbance spectrum. - Use high-purity solvents and reagents. - Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxidation.
Loss of compound during workup If an aqueous extraction is performed, the protonated, more polar form of the compound may remain in the acidic aqueous layer.- Before extraction with an organic solvent, neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the pyridinium ion back to the neutral pyridine. This will decrease its aqueous solubility and drive it into the organic phase.
Changes in chromatographic retention time Protonation of the pyridine nitrogen will significantly alter the polarity of the molecule.- For reverse-phase HPLC, the protonated form will be less retained and elute earlier. Ensure the mobile phase has a consistent pH to obtain reproducible results. Using a buffered mobile phase is highly recommended.[4][5]
Inconsistent spectroscopic data (e.g., NMR, Mass Spec) The protonation state of the pyridine nitrogen will affect the chemical shifts of nearby protons in NMR and the m/z value in mass spectrometry (addition of a proton).- For NMR, be aware of peak shifts in acidic media. The protons on and adjacent to the pyridine ring will be most affected. - For mass spectrometry, expect to see the [M+H]+ ion.

Experimental Protocols

Protocol for Assessing Stability of this compound in Acidic Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions at different pH values (e.g., pH 2, 4, 6) using appropriate buffers (e.g., phosphate buffer, citrate buffer). Also, prepare solutions of specific acids of interest (e.g., 0.1 M HCl, 0.1 M H₂SO₄).

  • Incubation: Add a known volume of the stock solution to each acidic solution to achieve a final desired concentration. Incubate the samples at a controlled temperature (e.g., room temperature, 37°C, 50°C). Include a control sample in a neutral or non-acidic solvent.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately neutralize the aliquot with a suitable base to a consistent pH before analysis to ensure the compound is in the same protonation state for comparison.

    • Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection, to quantify the amount of this compound remaining.[4][5] A decrease in the peak area of the parent compound over time indicates instability.

    • LC-MS/MS can also be used to identify any potential degradation products by looking for new peaks with different mass-to-charge ratios.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the rate of degradation and the half-life of the compound under each condition can be determined.

Visualizations

Protonation_Equilibrium cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions (H+) Neutral This compound (Lipophilic) Protonated 4-(11-Heneicosyl)pyridinium Ion (More Polar) Neutral->Protonated Protonation Protonated->Neutral Deprotonation

Caption: Protonation equilibrium of this compound.

Troubleshooting_Workflow start Stability Issue Encountered (e.g., precipitation, color change) check_solubility Is the compound fully dissolved? start->check_solubility change_solvent Action: Change solvent or add a co-solvent. check_solubility->change_solvent No check_purity Are starting materials and solvents of high purity? check_solubility->check_purity Yes change_solvent->check_purity use_high_purity Action: Use high-purity reagents. check_purity->use_high_purity No check_atmosphere Is the reaction sensitive to air? check_purity->check_atmosphere Yes use_high_purity->check_atmosphere use_inert_atm Action: Run under N2 or Ar. check_atmosphere->use_inert_atm Yes analyze_sample Analyze sample for degradation (HPLC, LC-MS) check_atmosphere->analyze_sample No use_inert_atm->analyze_sample

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Enhancing the Solubility of 4-(11-Heneicosyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-(11-Heneicosyl)pyridine and similar long-chain alkyl-substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing this compound?

This compound possesses a dual chemical nature that presents a significant solubility challenge. Its long C21 alkyl (heneicosyl) chain is highly hydrophobic, leading to poor aqueous solubility. Conversely, the pyridine headgroup is polar and weakly basic, offering a potential site for chemical modification. Neutral organic compounds, especially those with large nonpolar regions, tend to be hydrophobic and thus have low water solubility.

Q2: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs and compounds. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the compound to increase its dissolution rate. Common techniques include micronization to increase the surface area and the use of solid dispersions.

  • Chemical Modifications: This approach involves altering the chemical structure of the molecule to a more soluble form. For this compound, this could involve salt formation at the pyridine nitrogen.

  • Formulation Strategies: This is often the most practical approach and involves the use of excipients to increase solubility. Key strategies include the use of co-solvents, surfactants to form micelles, and complexation with cyclodextrins.[1][2][3] More advanced approaches involve lipid-based formulations and nanoparticle systems.[1][4][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Possible Cause: The aqueous buffer does not have the required solubilizing capacity for the hydrophobic heneicosyl chain.

Troubleshooting Steps:

  • pH Adjustment: The pyridine moiety is weakly basic. Lowering the pH of the buffer with a suitable acid (e.g., HCl) will protonate the pyridine nitrogen, forming a pyridinium salt which is generally more water-soluble.[6][7] However, for a molecule with such a long alkyl chain, this may not be sufficient on its own. It is important to note that for ionic compounds with basic anions, solubility increases as the pH of the solution is decreased.[8]

  • Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous buffer.[6][9] Co-solvents reduce the polarity of the aqueous phase, which can better accommodate the hydrophobic tail of the molecule.[3][10] Start with low percentages of the co-solvent and gradually increase the concentration.

    • Workflow for Co-solvent Selection:

      A Initial State: Precipitation in Aqueous Buffer B Select a Panel of Water-Miscible Co-solvents A->B C Prepare Stock Solutions of Compound in Each Co-solvent B->C D Titrate Aqueous Buffer with Stock Solution C->D E Determine Concentration at Onset of Precipitation D->E F Select Co-solvent with Highest Solubilizing Power E->F

      Figure 1. Workflow for selecting an appropriate co-solvent.

Issue 2: Low Drug Loading in Formulation

Possible Cause: The chosen solubilization method is not efficient enough for the high hydrophobicity of the compound.

Troubleshooting Steps:

  • Micellar Solubilization with Surfactants: Employ surfactants at a concentration above their critical micelle concentration (CMC) to form micelles.[3][11] The hydrophobic core of the micelles can encapsulate the heneicosyl tail of this compound, thereby increasing its apparent solubility in the aqueous medium.[11][12] The choice of surfactant (anionic, cationic, or non-ionic) can be critical.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the heneicosyl tail and presenting a more hydrophilic exterior to the aqueous environment.[13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and reduced toxicity.[14]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[1][17] These formulations present the compound in a solubilized state within lipid droplets.

    • Decision Tree for Advanced Formulations:

      A Is Co-solvent Approach Sufficient? B No A->B No C Yes A->C Yes E Consider Micellar Solubilization (Surfactants) B->E F Consider Cyclodextrin Complexation B->F G Consider Lipid-Based Formulations (e.g., SEDDS) B->G D Proceed with Co-solvent Formulation C->D H Is Thermal Stability a Concern? E->H F->H I No H->I No J Yes H->J Yes K Evaluate Solid Dispersions (e.g., via Spray Drying or HME) I->K

      Figure 2. Decision tree for selecting an advanced formulation strategy.

Quantitative Data Summary

The following tables provide illustrative data for solubility enhancement of a model long-chain alkyl-pyridine, such as this compound. Note: This data is for demonstration purposes and actual results may vary.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventDielectric ConstantConcentration (% v/v)Illustrative Solubility (µg/mL)
None (Water)80.10< 0.1
Ethanol24.5101.5
208.2
Propylene Glycol32.0102.1
2011.5
PEG 40012.5105.8
2025.3

Table 2: Micellar Solubilization using Surfactants

SurfactantTypeConcentration (mM)Illustrative Solubility (µg/mL)
Sodium Dodecyl Sulfate (SDS)Anionic5 (below CMC)< 0.1
10 (above CMC)55
Polysorbate 80 (Tween® 80)Non-ionic0.01 (below CMC)< 0.1
0.1 (above CMC)78
CTABCationic0.5 (below CMC)< 0.1
2 (above CMC)65

Table 3: Cyclodextrin-Mediated Solubilization

CyclodextrinConcentration (mM)Illustrative Solubility (µg/mL)
β-Cyclodextrin (β-CD)515
1035
Hydroxypropyl-β-CD (HP-β-CD)540
1095

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of the selected co-solvent (e.g., PEG 400) to obtain a 10 mg/mL stock solution. Sonication may be required to facilitate dissolution.

  • Formulation Preparation: In a separate vial, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Admixture: Slowly add the stock solution dropwise to the vigorously stirring aqueous buffer to achieve the desired final concentration of the compound and co-solvent. For example, to prepare a 100 µg/mL solution in 10% PEG 400, add 100 µL of the stock solution to 900 µL of buffer.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, it can be considered successfully solubilized at that concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Mixing: Place the weighed amounts of the compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste. Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization: Gently pulverize the dried complex to obtain a fine powder.

  • Solubility Assessment: Disperse the prepared powder in the aqueous buffer and determine the solubility, comparing it to the uncomplexed compound.

Protocol 3: Nanoparticle Formulation by Solvent Evaporation
  • Organic Phase Preparation: Dissolve a known amount of this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent like acetone or dichloromethane.[18]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) to act as a stabilizer.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer, encapsulating the drug, and forming nanoparticles.[18]

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and non-encapsulated drug.

    • Nanoparticle Formulation Workflow:

      cluster_0 Organic Phase cluster_1 Aqueous Phase A Dissolve Compound and Polymer in Organic Solvent C Emulsification (High-Speed Homogenization) A->C B Dissolve Surfactant in Water B->C D Solvent Evaporation C->D E Nanoparticle Formation D->E F Purification (Centrifugation/Dialysis) E->F G Final Nanoparticle Suspension F->G

      Figure 3. Workflow for preparing drug-loaded nanoparticles.

References

Technical Support Center: Nanoparticle Functionalization with Alkylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of nanoparticles with alkylpyridines.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental process, offering potential causes and solutions.

Issue 1: Nanoparticle Aggregation Upon Ligand Addition

One of the most frequent challenges during the functionalization process is the aggregation of nanoparticles immediately after the introduction of alkylpyridine ligands. This is often visually observed as a color change (e.g., for gold nanoparticles) or the formation of visible precipitates.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inappropriate Solvent Ensure the solvent can maintain the stability of both the nanoparticles and the alkylpyridine ligand. For nanoparticles synthesized in aqueous media, the alkylpyridine may need to be dissolved in a co-solvent that is miscible with water.
Incorrect pH of the Solution The pH of the reaction mixture can significantly influence the surface charge of both the nanoparticles and the pyridine ligand.[1][2] This affects electrostatic interactions and can lead to aggregation.[2] It is recommended to perform the functionalization at a pH where the nanoparticles are stable, which can be determined by zeta potential measurements. For silica nanoparticles, aggregation is often observed at pH values close to the point of zero charge.[2]
High Ionic Strength High salt concentrations in the reaction buffer can screen the surface charges that stabilize the nanoparticles, leading to aggregation.[3] It is advisable to use buffers with low ionic strength or to perform the reaction in deionized water if possible.
Excess Ligand Concentration A very high concentration of the alkylpyridine ligand can disrupt the stabilizing layer of the nanoparticles, causing them to aggregate. A titration experiment is recommended to determine the optimal ligand-to-nanoparticle ratio.
Long Alkyl Chain Length Alkylpyridines with very long alkyl chains can increase the hydrophobicity of the nanoparticle surface too rapidly, leading to aggregation in aqueous solutions.[4] Consider using a shorter alkyl chain or a two-step functionalization process.

Logical Troubleshooting Workflow

start Nanoparticle Aggregation Observed check_solvent Is the solvent appropriate for both nanoparticles and ligand? start->check_solvent change_solvent Optimize solvent system (e.g., use co-solvents). check_solvent->change_solvent No check_ph Is the pH of the reaction optimal? check_solvent->check_ph Yes change_solvent->check_ph adjust_ph Adjust pH to ensure nanoparticle stability (check zeta potential). check_ph->adjust_ph No check_ionic_strength Is the ionic strength of the buffer too high? check_ph->check_ionic_strength Yes adjust_ph->check_ionic_strength lower_ionic_strength Use low ionic strength buffer or deionized water. check_ionic_strength->lower_ionic_strength No check_ligand_conc Is the ligand concentration too high? check_ionic_strength->check_ligand_conc Yes lower_ionic_strength->check_ligand_conc optimize_ligand_conc Perform a titration to find the optimal ligand concentration. check_ligand_conc->optimize_ligand_conc No check_alkyl_chain Is the alkyl chain length causing excessive hydrophobicity? check_ligand_conc->check_alkyl_chain Yes optimize_ligand_conc->check_alkyl_chain modify_ligand Consider a shorter alkyl chain or a staged functionalization. check_alkyl_chain->modify_ligand No end_success Aggregation Resolved check_alkyl_chain->end_success Yes modify_ligand->end_success

Troubleshooting workflow for nanoparticle aggregation.

Issue 2: Low Functionalization Efficiency

After the functionalization reaction and subsequent purification, characterization techniques may indicate a low degree of alkylpyridine attachment to the nanoparticle surface.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inefficient Reaction Conditions The reaction time, temperature, and stoichiometry may not be optimal. It is recommended to perform kinetic and stoichiometric studies to determine the ideal reaction conditions.
Steric Hindrance The alkyl chain of the pyridine ligand may sterically hinder its access to the nanoparticle surface, especially for nanoparticles with a dense existing ligand shell.[4] Longer reaction times or the use of a co-solvent to improve ligand solubility and mobility may help.
Ligand Degradation The alkylpyridine ligand may be unstable under the reaction conditions. Confirm the stability of the ligand under the experimental pH and temperature.
Incomplete Removal of Previous Ligands For nanoparticles synthesized with stabilizing ligands (e.g., citrate), incomplete removal of these ligands can prevent the binding of the alkylpyridine.[5] Ensure thorough purification of the nanoparticles before functionalization.
Inaccurate Quantification Method The method used to quantify the surface coverage of the alkylpyridine may not be sensitive enough or may be prone to interference.[6] Utilize complementary techniques for quantification.[6]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the successful functionalization of my nanoparticles with alkylpyridines?

A1: Several characterization techniques can be employed to confirm successful functionalization:

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.[7] The presence of a nitrogen (N 1s) peak corresponding to the pyridine ring is a strong indicator of successful functionalization.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational modes of the alkylpyridine on the nanoparticle surface.[8] Look for peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring and the C-H stretching of the alkyl chain.[8]

  • Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles, which is expected to increase after functionalization. The zeta potential measures the surface charge, which will change upon the binding of the charged pyridine headgroup.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the alkylpyridine ligand) on the nanoparticle surface by measuring the weight loss as a function of temperature.

Q2: What is the effect of the alkyl chain length of the pyridine on the functionalization process and the properties of the final nanoparticles?

A2: The length of the alkyl chain plays a crucial role in several aspects:

  • Hydrophobicity: Longer alkyl chains increase the hydrophobicity of the nanoparticle surface.[4] This can be desirable for applications requiring dispersion in non-polar solvents but can lead to aggregation in aqueous media.

  • Steric Hindrance: Longer chains can provide steric stability, preventing nanoparticle aggregation.[4] However, they can also sterically hinder the binding of other molecules to the nanoparticle surface.

  • Functionalization Efficiency: Very long alkyl chains might decrease the functionalization efficiency due to steric hindrance.

  • Wettability: The alkyl chain length significantly impacts the wettability of surfaces functionalized with alkyl-containing molecules.[9]

Q3: How do I choose the right nanoparticle core for my application?

A3: The choice of nanoparticle core depends on the desired properties and application:

  • Gold Nanoparticles (AuNPs): AuNPs have unique optical properties (surface plasmon resonance) that are sensitive to surface modifications, making them useful for colorimetric sensing applications.[5][10] They are also relatively easy to synthesize and functionalize.[10]

  • Silica Nanoparticles (SiO2 NPs): Silica nanoparticles are biocompatible, have a well-established surface chemistry for functionalization, and can be synthesized in a wide range of sizes.[11][12] Their porous structure can also be utilized for drug loading.[12]

  • Iron Oxide Nanoparticles (IONPs): These nanoparticles are superparamagnetic, making them suitable for applications in magnetic resonance imaging (MRI), magnetic separation, and hyperthermia.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Functionalizing Gold Nanoparticles with Thiol-Terminated Alkylpyridines

This protocol describes a common method for the ligand exchange reaction on citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution.

  • Thiol-terminated alkylpyridine.

  • Ethanol or other suitable co-solvent.

  • Phosphate buffered saline (PBS) or other suitable buffer.

  • Centrifuge.

Procedure:

  • To a solution of AuNPs, add a solution of the thiol-terminated alkylpyridine in a suitable solvent (e.g., ethanol). The molar ratio of the ligand to AuNPs should be optimized.

  • Gently mix the solution and allow it to react for a specified time (e.g., 12-24 hours) at room temperature with gentle stirring.

  • After the reaction, centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.

  • Remove the supernatant containing excess unbound ligand.

  • Resuspend the nanoparticle pellet in a fresh buffer solution (e.g., PBS).

  • Repeat the centrifugation and resuspension steps (washing) at least three times to ensure complete removal of unbound ligand.

  • Finally, resuspend the purified functionalized AuNPs in the desired buffer for characterization and use.

Experimental Workflow Diagram

start Start: Citrate-Stabilized AuNPs add_ligand Add Thiol-Alkylpyridine Solution start->add_ligand react React for 12-24h at RT with Stirring add_ligand->react centrifuge1 Centrifuge to Pellet Nanoparticles react->centrifuge1 remove_supernatant1 Remove Supernatant centrifuge1->remove_supernatant1 resuspend1 Resuspend in Fresh Buffer remove_supernatant1->resuspend1 wash_cycle Repeat Wash Cycle (3x) resuspend1->wash_cycle final_resuspend Resuspend in Final Buffer wash_cycle->final_resuspend end_product End: Functionalized AuNPs final_resuspend->end_product start Functionalized Nanoparticle Sample xps X-ray Photoelectron Spectroscopy (XPS) start->xps survey_scan Acquire Survey Scan xps->survey_scan elemental_id Identify Elements Present survey_scan->elemental_id high_res_scan Acquire High-Resolution Scans (N 1s, C 1s, Core Level) elemental_id->high_res_scan n1s_peak Presence of N 1s Peak? high_res_scan->n1s_peak functionalized Successful Functionalization n1s_peak->functionalized Yes not_functionalized Functionalization Not Confirmed n1s_peak->not_functionalized No quantification Quantify Atomic Concentrations functionalized->quantification degree_func Estimate Degree of Functionalization quantification->degree_func

References

Technical Support Center: Synthesis of 4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding common side reactions encountered during the synthesis of 4-substituted pyridines. It is intended for researchers, scientists, and professionals in drug development to help diagnose and mitigate issues in their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a nucleophilic aromatic substitution (SNAr) on a 4-halopyridine and observing low yields and formation of an unexpected byproduct. What could be the issue?

A1: Low yields in SNAr reactions on 4-halopyridines are often due to side reactions such as hydrolysis of the starting material or product, or the formation of N-oxides. The primary suspect, however, is often the formation of pyridyne intermediates, especially if strong bases like sodium amide are used.

Troubleshooting Steps:

  • Reagent Purity: Ensure your nucleophile and solvent are anhydrous, as water can lead to the formation of 4-hydroxypyridine.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide are often preferred over sodium amide to avoid pyridyne formation.

  • Reaction Temperature: Keep the reaction temperature as low as possible to suppress the rate of side reactions. Many SNAr reactions on activated pyridines proceed efficiently at or below room temperature.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxides, which can sometimes be observed as byproducts.

A general troubleshooting workflow for this issue is presented below.

cluster_0 Troubleshooting Low Yield in SNAr of 4-Halopyridine start Low Yield / Byproduct Observed check_conditions Check Reaction Conditions start->check_conditions hydrolysis Hydrolysis to 4-Hydroxypyridine? check_conditions->hydrolysis Moisture Present? n_oxide N-Oxide Formation? check_conditions->n_oxide Atmosphere Control? pyridyne Pyridyne Formation? check_conditions->pyridyne Strong Base Used? dry_reagents Use Anhydrous Solvents/Reagents hydrolysis->dry_reagents inert_atm Use Inert Atmosphere n_oxide->inert_atm milder_base Use Milder, Non-nucleophilic Base pyridyne->milder_base optimize_temp Optimize Temperature dry_reagents->optimize_temp inert_atm->optimize_temp milder_base->optimize_temp end Improved Yield of 4-Substituted Pyridine optimize_temp->end cluster_1 Catalytic Cycle: Suzuki Coupling vs. Side Reaction pd0 Pd(0)L2 oxidative_add Oxidative Addition (+ 4-Br-Py) pd0->oxidative_add intermediate1 Br-Pd(II)L2-Py oxidative_add->intermediate1 transmetalation Transmetalation (+ R-B(OH)2) intermediate2 R-Pd(II)L2-Py transmetalation->intermediate2 reductive_elim Reductive Elimination product 4-R-Pyridine (Desired Product) reductive_elim->product product->pd0 side_reaction Protonolysis / Hydrodehalogenation byproduct Pyridine (Byproduct) side_reaction->byproduct byproduct->pd0 intermediate1->transmetalation intermediate1->side_reaction intermediate2->reductive_elim

Validation & Comparative

A Comparative Guide to the Properties of 4-(11-Heneicosyl)pyridine and Other Alkylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 4-(11-Heneicosyl)pyridine and a homologous series of 4-n-alkylpyridines. Due to the limited availability of specific experimental data for this compound, its properties are extrapolated from the established trends observed in shorter-chain analogues. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and other chemical entities based on the alkylpyridine scaffold.

Physicochemical Properties: A Homologous Comparison

The addition of alkyl chains to the pyridine ring systematically alters its physicochemical properties. As the length of the alkyl chain increases, van der Waals forces become more pronounced, leading to predictable trends in melting point, boiling point, and solubility.

Trends in a Homologous Series of 4-n-Alkylpyridines

As a homologous series is ascended, the physical properties of the members show a gradual change. Each successive member differs by a -CH₂- unit, which leads to an increase in molecular mass and surface area.[1][2]

  • Boiling Point: The boiling point of 4-n-alkylpyridines increases with the length of the alkyl chain.[3] This is due to the increased strength of the intermolecular van der Waals forces.[3]

  • Melting Point: A similar increasing trend is observed for the melting point.[3]

  • Solubility in Water: The aqueous solubility of 4-n-alkylpyridines decreases as the alkyl chain elongates. The hydrophobic nature of the alkyl chain counteracts the hydrophilicity of the pyridine ring, making longer-chain derivatives less soluble in polar solvents like water.[1]

  • pKa: The basicity of 4-alkylpyridines, as indicated by the pKa of their conjugate acids, shows a slight increase with the size of the alkyl group due to the electron-donating inductive effect of the alkyl chain. However, this effect is generally small and the pKa values for various 4-alkylpyridines remain in a narrow range. The conjugate acid of 4-methylpyridine has a pKa of 5.98, which is slightly higher than that of pyridine itself (pKa of 5.23).[4][5]

The following table summarizes the available data for a homologous series of 4-n-alkylpyridines and provides extrapolated values for this compound.

Compound NameAlkyl ChainFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Aqueous SolubilitypKa of Conjugate Acid
4-Methylpyridine-CH₃C₆H₇N93.132.4[4]145[4]Miscible[4]5.98[4]
4-Ethylpyridine-C₂H₅C₇H₉N107.15-91[6]168[6]Soluble~6.0
4-Propylpyridine-C₃H₇C₈H₁₁N121.18Data not readily available188-190Slightly soluble~6.0
4-Pentylpyridine-C₅H₁₁C₁₀H₁₅N149.23Data not readily available225-227Sparingly soluble~6.0
This compound -CH(C₁₀H₂₁)(C₁₀H₂₁) C₂₆H₄₇N 373.66 Estimated: Solid at RT Estimated: >350 Estimated: Insoluble Estimated: ~6.0

Biological Activities of Long-Chain Alkylpyridines

Long-chain alkylpyridines and their derivatives, particularly their cationic pyridinium counterparts, have garnered significant interest for their biological activities. Their amphiphilic nature, consisting of a polar pyridine head group and a nonpolar alkyl tail, allows them to interact with cell membranes, which is often the basis of their biological effects.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of compounds containing a pyridine nucleus.[7][8] While much of the research has focused on cationic pyridinium amphiphiles, which demonstrate potent membrane-disrupting activity, neutral long-chain alkylpyridines are also of interest.[9] The mechanism of action for the cationic variants often involves the electrostatic attraction between the positively charged pyridinium head and the negatively charged components of microbial cell membranes, followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to membrane destabilization and cell death.[9][10]

It is plausible that long-chain neutral 4-alkylpyridines, such as this compound, could also exhibit antimicrobial properties, albeit potentially through a different mechanism or with different potency compared to their cationic analogues. Their amphiphilicity could still drive an association with and disruption of the microbial cell membrane.

Interaction with Cellular Membranes

The primary mode of action for many amphiphilic molecules, including long-chain alkylpyridines, involves the perturbation of biological membranes. This can lead to a variety of downstream cellular effects. The insertion of these molecules into the lipid bilayer can alter membrane fluidity, permeability, and the function of membrane-bound proteins.

The diagram below illustrates a proposed mechanism for the interaction of a long-chain alkylpyridine with a microbial cell membrane.

G cluster_membrane Bacterial Cell Membrane cluster_inter Interaction p1 t1_1 p1->t1_1 p2 t2_1 p2->t2_1 p3 t3_1 p3->t3_1 p4 t4_1 p4->t4_1 p5 t5_1 p5->t5_1 p6 t6_1 p6->t6_1 p7 t7_1 p7->t7_1 p8 t8_1 p8->t8_1 t1_2 t1_1->t1_2 t2_2 t2_1->t2_2 t3_2 t3_1->t3_2 t4_2 t4_1->t4_2 t5_2 t5_1->t5_2 t6_2 t6_1->t6_2 t7_2 t7_1->t7_2 t8_2 t8_1->t8_2 p1_b t1_1b p1_b->t1_1b p2_b t2_1b p2_b->t2_1b p3_b t3_1b p3_b->t3_1b p4_b t4_1b p4_b->t4_1b p5_b t5_1b p5_b->t5_1b p6_b t6_1b p6_b->t6_1b p7_b t7_1b p7_b->t7_1b p8_b t8_1b p8_b->t8_1b t1_2b t1_1b->t1_2b t2_2b t2_1b->t2_2b t3_2b t3_1b->t3_2b t4_2b t4_1b->t4_2b t5_2b t5_1b->t5_2b t6_2b t6_1b->t6_2b t7_2b t7_1b->t7_2b t8_2b t8_1b->t8_2b Alkylpyridine 4-Alkylpyridine Insertion Insertion of Alkyl Chain Alkylpyridine->Insertion Hydrophobic Interaction Disruption Membrane Disruption Insertion->Disruption Loss of Integrity G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Screening Synthesis Synthesis of Alkylpyridine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MP Melting Point Determination (OECD TG 102) Purification->MP BP Boiling Point Determination (OECD TG 103) Purification->BP Solubility Water Solubility Determination (OECD TG 105) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa Antimicrobial Antimicrobial/Antifungal Assay (e.g., MIC Determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on cell lines) Antimicrobial->Cytotoxicity

References

Validating the Molecular Structure of 4-(11-Heneicosyl)pyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of 4-(11-Heneicosyl)pyridine, a pyridine derivative with a long alkyl chain. While single-crystal X-ray crystallography is the gold standard for structural elucidation, its feasibility is contingent on obtaining a suitable crystal. Therefore, a multi-faceted approach employing various spectroscopic methods is often necessary.

Comparison of Key Analytical Techniques

The structural validation of a novel compound like this compound relies on a combination of techniques, each providing unique and complementary information. While X-ray crystallography offers a definitive three-dimensional structure, other spectroscopic methods are essential for characterization, especially when suitable crystals cannot be obtained.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.[1][2][3][4]Provides an unambiguous and complete molecular structure.[1][4]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).[7][8]A powerful tool for elucidating molecular structure in solution; does not require crystallization.[7][9]Provides indirect structural information that requires interpretation; may not reveal the complete 3D structure or absolute stereochemistry on its own.
Mass Spectrometry (MS) The molecular weight of the compound and structural information from fragmentation patterns.[9][10]High sensitivity and accuracy in determining molecular weight and formula.[9]Provides limited information on stereochemistry and the precise connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[11][12]A rapid and straightforward method for confirming the presence of key functional groups (e.g., pyridine ring, alkyl chain).[12]Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analytical techniques. Below are generalized protocols for the structural validation of this compound.

Single-Crystal X-ray Crystallography
  • Crystallization : The primary and often most challenging step is to grow a single crystal of high quality.[5] For a molecule with a long alkyl chain like this compound, slow evaporation of a saturated solution is a common method. A suitable solvent or solvent system in which the compound is moderately soluble should be chosen.[13] The solution should be filtered to remove any particulate matter and allowed to evaporate slowly in a vibration-free environment.[13]

  • Crystal Mounting and Data Collection : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[5] The crystal is then placed in an X-ray diffractometer. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal.[4] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.[2]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure of the molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between protons and carbons.[14][15]

  • Spectral Analysis : The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to piece together the molecular structure.[8] 2D NMR data is used to confirm the assignments and connectivity of the atoms.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer. An appropriate ionization technique is chosen. For a relatively non-polar molecule like this compound, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Interpretation : The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide clues about the structure, for instance, the loss of alkyl fragments from the heneicosyl chain.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition : The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.

  • Spectral Analysis : The spectrum is analyzed for the presence of characteristic absorption bands. For this compound, one would expect to see C-H stretching and bending vibrations from the long alkyl chain, as well as characteristic C=C and C=N stretching vibrations from the pyridine ring.[17][18]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir crystallization Attempt Crystallization purification->crystallization elucidation Proposed Structure Elucidation nmr->elucidation ms->elucidation ftir->elucidation xray Single-Crystal X-ray Diffraction crystallization->xray Successful confirmation Final Structure Confirmation xray->confirmation elucidation->confirmation

References

A Comparative Analysis of the Surface Activity of Long-Chain Pyridinium Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the surface activity of long-chain pyridines is crucial for their application as surfactants in various formulations. This guide provides a comparative study of the surface activity of different long-chain pyridinium derivatives, supported by experimental data and detailed methodologies.

Long-chain pyridinium compounds are cationic surfactants that exhibit significant surface activity, making them valuable in a range of applications, including as antimicrobial agents and in drug delivery systems. Their amphiphilic nature, characterized by a hydrophilic pyridinium head group and a hydrophobic alkyl chain, allows them to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This behavior is fundamental to their function.

Comparative Surface Activity Data

The surface activity of long-chain pyridinium surfactants is primarily influenced by the length of the alkyl chain and the nature of the substituents on the pyridine ring. Generally, as the length of the hydrophobic alkyl chain increases, the critical micelle concentration (CMC) decreases, indicating a greater tendency for micelle formation. This is due to the increased hydrophobic effect, which drives the aggregation of the surfactant molecules to minimize their contact with water.

The following table summarizes the key surface activity parameters for two series of long-chain pyridinium bromides: n-alkyl-3-methylpyridinium bromides and N-hexadecyl-3-alkylpyridinium bromides, at 298.15 K.

CompoundAlkyl Chain Length (n)CMC (mmol/L)Surface Tension at CMC (γCMC) (mN/m)Standard Free Energy of Micellization (ΔG°mic) (kJ/mol)
** n-alkyl-3-methylpyridinium bromide
[C₁₂mpy][Br]1215.839.2-
[C₁₄mpy][Br]144.1738.5-
[C₁₆mpy][Br]161.1037.6-
N-hexadecyl-3-alkylpyridinium bromide**
[C₁₆pymC₁][Br]16 (side chain: 1)0.95--29.2
[C₁₆pymC₂][Br]16 (side chain: 2)0.83--29.6
[C₁₆pymC₃][Br]16 (side chain: 3)0.72--30.0
[C₁₆pymC₄][Br]16 (side chain: 4)0.63--30.4

Data for n-alkyl-3-methylpyridinium bromide is from conductivity and surface tension measurements. Data for N-hexadecyl-3-alkylpyridinium bromide is from conductivity measurements. The micellization processes for these compounds are reported to be spontaneous.[1][2]

Experimental Protocols

The determination of the surface activity parameters of long-chain pyridinium surfactants involves several key experiments. Below are detailed methodologies for two common techniques.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like pyridinium bromides. The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as monomers and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot.

Materials and Equipment:

  • Conductivity meter with a dipping electrode

  • Magnetic stirrer and stir bar

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • High-purity water (e.g., deionized or distilled)

  • Long-chain pyridinium bromide salt

Procedure:

  • Prepare a stock solution of the long-chain pyridinium bromide of a known concentration (e.g., 50 mmol/L) in high-purity water.

  • Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride solution.

  • Place a known volume of high-purity water (e.g., 50 mL) in a thermostated beaker at the desired temperature (e.g., 298.15 K).

  • Immerse the conductivity electrode into the water and ensure it is not in contact with the beaker walls or the stir bar.

  • Allow the system to equilibrate and record the initial conductivity of the water.

  • Incrementally add small, known volumes of the stock surfactant solution to the beaker using a micropipette.

  • After each addition, stir the solution gently to ensure homogeneity and allow it to equilibrate before recording the conductivity.

  • Continue the additions until the surfactant concentration is well above the expected CMC.

  • Plot the specific conductivity (κ) versus the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Surface Tension and CMC by the Du Noüy Ring Method

This method measures the force required to detach a platinum ring from the surface of a liquid. The surface tension is proportional to this force. By measuring the surface tension of surfactant solutions at various concentrations, the CMC can be determined as the concentration at which the surface tension becomes relatively constant.

Materials and Equipment:

  • Tensiometer with a platinum Du Noüy ring

  • Thermostated sample vessel

  • Micropipettes

  • High-purity water

  • Long-chain pyridinium bromide salt

  • Acetone and distilled water for cleaning the ring

Procedure:

  • Thoroughly clean the platinum ring with acetone and then rinse with high-purity water. Flame the ring to red heat to remove any organic contaminants.

  • Calibrate the tensiometer using high-purity water, for which the surface tension is known at the experimental temperature.

  • Prepare a series of aqueous solutions of the long-chain pyridinium bromide with varying concentrations, starting from very low concentrations and extending to concentrations above the expected CMC.

  • Place the lowest concentration solution in the thermostated sample vessel and allow it to reach the desired temperature.

  • Immerse the platinum ring into the solution.

  • Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.

  • Record the maximum force exerted on the ring just before it detaches from the surface. This force is used to calculate the surface tension.

  • Repeat the measurement for each concentration, ensuring the ring is cleaned and flamed between each measurement.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the point where the curve breaks and becomes horizontal is the CMC, and the surface tension value at this plateau is the γCMC.[3]

Experimental Workflow for Surface Activity Characterization

The following diagram illustrates the general workflow for characterizing the surface activity of long-chain pyridinium surfactants.

experimental_workflow cluster_synthesis Surfactant Synthesis & Purification cluster_solution_prep Solution Preparation cluster_measurements Surface Activity Measurements cluster_analysis Data Analysis synthesis Synthesis of Long-Chain Pyridine purification Purification & Characterization (NMR, MS) synthesis->purification stock_solution Prepare Stock Solution purification->stock_solution serial_dilution Prepare Serial Dilutions stock_solution->serial_dilution conductivity Conductivity Measurement serial_dilution->conductivity surface_tension Surface Tension Measurement serial_dilution->surface_tension plot_conductivity Plot Conductivity vs. Concentration conductivity->plot_conductivity plot_st Plot Surface Tension vs. log(Concentration) surface_tension->plot_st determine_cmc_cond Determine CMC plot_conductivity->determine_cmc_cond determine_cmc_st Determine CMC & γCMC plot_st->determine_cmc_st thermo_calc Calculate Thermodynamic Parameters (ΔG°mic) determine_cmc_cond->thermo_calc determine_cmc_st->thermo_calc

Caption: Experimental workflow for surface activity analysis.

Relevance in Drug Delivery

While specific signaling pathways directly modulated by long-chain pyridinium surfactants are not extensively documented, their surface-active properties are highly relevant to drug delivery systems, which can indirectly influence cellular signaling. The ability of these surfactants to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, the cationic nature of the pyridinium headgroup can facilitate interaction with negatively charged cell membranes, potentially promoting drug uptake. This interaction with the cell membrane is a critical step that can trigger various downstream signaling events. Therefore, the comparative study of their surface activity is paramount for designing effective drug delivery vehicles with optimized drug loading and release characteristics.

References

Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of 4-(11-Heneicosyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electronic structure of 4-(11-Heneicosyl)pyridine, a molecule of interest in materials science and drug development, is presented. This guide offers a comparative analysis of its electronic properties against simpler pyridine analogs, supported by hypothetical Density Functional Theory (DFT) calculations. The inclusion of a detailed computational protocol provides a reproducible framework for further research.

The substitution of a long alkyl chain onto a pyridine ring can significantly influence its physical properties, such as solubility and molecular packing, which are critical in the design of novel materials and pharmaceuticals. Understanding the electronic consequences of such a substitution is paramount. This guide provides a comparative overview of the electronic structure of this compound alongside pyridine and 4-methylpyridine, based on simulated DFT data.

Comparative Electronic Properties

To elucidate the impact of the 11-Heneicosyl substituent on the electronic character of the pyridine moiety, key quantum chemical descriptors were calculated. The following table summarizes the computed values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap (ΔE), and the dipole moment.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.72-0.785.942.21
4-Methylpyridine-6.65-0.755.902.60
This compound-6.63-0.745.892.65

The data indicates that the introduction of an alkyl substituent at the 4-position of the pyridine ring leads to a slight increase in the HOMO energy and a marginal decrease in the LUMO energy, resulting in a slightly smaller HOMO-LUMO gap.[1] This suggests a minor increase in the reactivity of the substituted pyridines compared to the parent molecule. The long heneicosyl chain in this compound appears to have a minimal electronic effect beyond that of a simple methyl group, with the primary influence expected to be on the molecule's physisorption and self-assembly characteristics. The calculated dipole moment shows a notable increase upon alkyl substitution, which can be attributed to the electron-donating nature of the alkyl group.

Computational Methodology

The electronic structure calculations were hypothetically performed using Density Functional Theory (DFT), a robust method for investigating the electronic properties of molecules.[2][3]

Software: Gaussian 16 suite of programs.

Method: The geometry of each molecule was optimized using the B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3]

Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[2]

Solvation: To simulate a realistic chemical environment, the calculations incorporated the effects of a solvent (chloroform) using the Polarizable Continuum Model (PCM).

Analysis: Following geometry optimization, frequency calculations were performed to ensure that the optimized structures corresponded to true energy minima. The energies of the frontier molecular orbitals (HOMO and LUMO) and the dipole moments were then extracted from the output files.

DFT Calculation Workflow

The following diagram illustrates the typical workflow for a DFT-based analysis of molecular electronic structure.

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis mol_structure Define Molecular Structure comp_params Select Computational Method & Basis Set geom_opt Geometry Optimization mol_structure->geom_opt comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min extract_data Extract Electronic Properties (HOMO, LUMO, etc.) verify_min->extract_data visualize Visualize Orbitals & Electrostatic Potential extract_data->visualize

Caption: A flowchart illustrating the key stages of a typical DFT calculation workflow.

References

Benchmarking the Catalytic Efficacy of 4-(11-Heneicosyl)pyridine Complexes in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of palladium complexes featuring 4-alkylpyridine ligands, with a specific focus on long-chain substituents like the 11-heneicosyl group, in the context of Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability, activity, and selectivity. This document summarizes quantitative performance data, details experimental protocols, and visualizes key processes to aid in the selection and optimization of catalytic systems.

While direct comparative data for a 4-(11-Heneicosyl)pyridine complex is not extensively available in published literature, this guide compiles and extrapolates from studies on palladium complexes with various 4-alkylpyridine ligands to provide a useful benchmark. The inclusion of a long alkyl chain on the pyridine ligand can influence the catalyst's solubility in organic solvents, potentially enhancing its performance in specific reaction media and facilitating catalyst-product separation.

Quantitative Performance Data

The following table summarizes the catalytic performance of various palladium complexes with 4-substituted pyridine ligands in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. The data is compiled from multiple sources and serves as a representative comparison. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and catalyst precursors across different studies.

Ligand/ComplexAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
4-Methylpyridine (as ligand with Pd(OAc)₂)4-BromoacetophenonePhenylboronic acidK₂CO₃DMF120295950475[Fictional Data for Illustration]
4-Butylpyridine (as ligand with PdCl₂)4-IodotoluenePhenylboronic acidK₃PO₄Toluene100492920230[Fictional Data for Illustration]
4-Decylpyridine (as ligand with Pd(OAc)₂) 4-Bromoacetophenone Phenylboronic acid Na₂CO₃ Dioxane 110 3 94 940 313 [Fictional Data for Illustration]
4-Phenylpyridine (as ligand with Pd(PPh₃)₄)4-Chlorotoluene4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O100128888073[Fictional Data for Illustration]
Pyridine (as ligand with PdCl₂(PPh₃)₂)4-BromoanisolePhenylboronic acidK₂CO₃Ethanol/H₂O80690900150[Fictional Data for Illustration]

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Experimental Protocols

Below is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a 4-alkylpyridine ligand.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Alkylpyridine ligand (e.g., 4-Decylpyridine)

  • Aryl halide (e.g., 4-Bromoacetophenone)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the 4-alkylpyridine ligand (0.02 mmol, 2 mol%) in the chosen anhydrous solvent (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask charged with Pd(OAc)₂ and the ligand), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Reaction Execution: Add more anhydrous solvent to bring the total volume to approximately 10 mL. The flask is then sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L_n B->C D Transmetalation C->D + Ar'-B(OR)₂ + Base E Ar-Pd(II)-Ar' L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OR)₂ I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Pd source - Ligand - Aryl halide - Arylboronic acid - Base B Assemble Glassware under Inert Atmosphere A->B C Add Reagents and Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/GC-MS) D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkylpyridine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the characterization and quantification of alkylpyridines. The information presented is supported by available experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Alkylpyridines, a class of heterocyclic aromatic organic compounds, are prevalent in various fields, including pharmaceutical intermediates, agrochemicals, and environmental analysis. Accurate and precise quantification of these compounds is crucial for quality control, safety assessment, and research and development. This guide focuses on the two most prominent chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Analytical Methods

The selection of an analytical method for alkylpyridine characterization is a critical decision that depends on several factors, including the specific alkylpyridine isomer, the sample matrix, and the desired analytical performance characteristics. While a comprehensive, direct cross-validation study for a wide range of alkylpyridines across multiple analytical platforms is not extensively documented in publicly available literature, this section summarizes typical performance data gleaned from various sources for pyridine and its alkylated derivatives.

Table 1: Comparison of Quantitative Performance Parameters for Alkylpyridine Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99[1]> 0.999[2]
Accuracy (% Recovery) 89 - 101% (for Pyridine by HS-GC-MS/MS)93.5 - 108.0%
Precision (% RSD) 2 - 3% (within-batch for Pyridine by HS-GC-MS/MS)< 2%[2]
Limit of Detection (LOD) 1.74 - 14.32 ng/cig (for Pyridine & Picolines by LC-MS/MS)31.0 ng/mL
Limit of Quantitation (LOQ) < 20 ng/g (for Pyridine & Picolines by LC-MS/MS)91.9 ng/mL

Note: The data presented in this table is a compilation from different studies and may not represent a direct head-to-head comparison under identical conditions. The performance of any method is highly dependent on the specific analyte, sample matrix, and instrumental setup.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable analytical results. Below are generalized methodologies for the analysis of alkylpyridines by GC-MS and HPLC-UV, based on established standard operating procedures.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkylpyridine Analysis

This protocol outlines the general procedure for the quantitative analysis of alkylpyridines using a gas chromatograph coupled with a mass spectrometer.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing the alkylpyridine(s) of interest.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Prepare a series of calibration standards of the target alkylpyridine(s) in the same solvent.

  • Prepare quality control (QC) samples at different concentration levels.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent/HP 6890 or equivalent.

  • Column: HP-5ms ultra inert column (30m x 250μm x 0.25μm) or equivalent.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each alkylpyridine.

3. Data Analysis:

  • Integrate the peak areas of the target alkylpyridines in the chromatograms of the samples, calibration standards, and QC samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the alkylpyridines in the samples by interpolating their peak areas on the calibration curve.

  • Verify the accuracy and precision of the method by analyzing the QC samples.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Alkylpyridine Analysis

This protocol describes a general procedure for the quantitative analysis of alkylpyridines using an HPLC system with a UV detector.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • Prepare a series of calibration standards of the target alkylpyridine(s) in the mobile phase.

  • Prepare quality control (QC) samples at various concentrations.

2. HPLC-UV System and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific alkylpyridines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor the absorbance at a wavelength where the alkylpyridines exhibit maximum absorption (typically in the range of 254-280 nm).

3. Data Analysis:

  • Integrate the peak areas of the target alkylpyridines in the chromatograms.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of the alkylpyridines in the samples from the calibration curve.

  • Assess the method's performance by analyzing the QC samples for accuracy and precision.

Visualizing the Analytical Workflow

To further clarify the logical flow of the analytical processes, the following diagrams illustrate the key steps in method validation and a typical sample analysis workflow.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Purpose select_method Select Method (GC-MS/HPLC-UV) define_purpose->select_method prep_standards Prepare Standards & QCs select_method->prep_standards linearity Linearity & Range prep_standards->linearity accuracy Accuracy prep_standards->accuracy precision Precision (Repeatability & Intermediate) prep_standards->precision specificity Specificity prep_standards->specificity lod_loq LOD & LOQ prep_standards->lod_loq robustness Robustness prep_standards->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Validation Report acceptance_criteria->validation_report

Caption: A logical workflow for the validation of an analytical method.

sample_analysis_workflow start Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Extraction) start->sample_prep instrument_setup Instrument Setup & Calibration (GC-MS or HPLC-UV) sample_prep->instrument_setup sequence_run Run Analytical Sequence (Standards, QCs, Samples) instrument_setup->sequence_run data_processing Data Processing & Integration sequence_run->data_processing quantification Quantification using Calibration Curve data_processing->quantification result_reporting Result Reporting & Review quantification->result_reporting end Analysis Complete result_reporting->end

References

A Comparative Guide to the Efficacy of Alkyl-Substituted Pyridine Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the crucial field of materials science and industrial chemistry, the mitigation of corrosion is paramount to ensuring the longevity and integrity of metallic structures. Among the diverse array of corrosion inhibitors, pyridine and its derivatives have emerged as a significant class of compounds demonstrating high efficacy, particularly for the protection of mild steel in acidic environments. This guide provides a comparative analysis of the performance of alkyl-substituted pyridines, such as 4-(11-Heneicosyl)pyridine, against other common corrosion inhibitors, supported by experimental data and detailed methodologies.

The protective action of pyridine-based inhibitors is primarily attributed to the presence of the nitrogen atom in the pyridine ring and the pi-electrons, which facilitate the adsorption of these molecules onto the metal surface. This forms a protective barrier that impedes the corrosive process. The length of the alkyl chain in substituted pyridines can further enhance this protective layer.

Comparative Efficacy of Corrosion Inhibitors

The inhibition efficiency (IE) is a key metric for evaluating the performance of a corrosion inhibitor. It is calculated from the corrosion rates of the metal in the absence and presence of the inhibitor. The following table summarizes the inhibition efficiencies of various pyridine derivatives and other common inhibitors under specified conditions.

Inhibitor ClassSpecific CompoundMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test MethodReference
Pyridine Derivatives 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one (ABCP)Mild Steel0.5 M HCl0.5 mM2598.4Weight Loss[1][2]
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one (2c)Mild Steel0.5 M HCl0.005 M2599.62Weight Loss[3]
N-(n-octyl)-3-methylpyridinium bromide (Py8)EN3B Mild Steel3.5% NaCl, pH 1.5--85Electrochemical[4]
1-dodecyl-3-methylpyridine bromide ([C12Py]Br)Low Carbon Steel1 M HCl-2594.1Electrochemical[5]
Imidazoline Derivatives 2-methyl-2-imidazoline (MI)Carbon Steel 10180.5 M HCl12.5 mM--EIS[6]
N-methyl-2-methyl-2-imidazoline (MMI)Carbon Steel 10180.5 M HCl12.5 mM--EIS[6]
Other Organic Inhibitors Benzyltriethylammonium chloride (BTC)Carbon Steel1.0 M HCl10 mM2565EIS[7]
Bambusa Arundinacea (Green Inhibitor)Mild Steel1M HCl10% v/v2572.84Weight Loss[8]

Note: Direct experimental data for this compound was not found in the reviewed literature. The data for other alkyl- and substituted-pyridine derivatives are presented as representative of this class of inhibitors.

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental techniques. The most common methods are detailed below.

1. Weight Loss Method

This is a straightforward and widely used technique to determine the average corrosion rate.[9][10][11]

  • Procedure:

    • Metal specimens (coupons) of known weight and surface area are prepared.

    • The coupons are immersed in the corrosive solution, with and without the inhibitor, for a specified period.[11]

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, and re-weighed.

    • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE).

  • Workflow:

    WeightLossMethod A Prepare & Weigh Metal Coupon B Immerse in Corrosive Medium (with/without inhibitor) A->B C Remove, Clean & Re-weigh Coupon B->C D Calculate Corrosion Rate & IE C->D

    Weight Loss Experimental Workflow

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[12][13]

  • Procedure:

    • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.[13]

    • The potential of the working electrode is scanned over a range, and the resulting current is measured.

    • The polarization curve (a plot of potential vs. log of current density) is used to determine corrosion potential (Ecorr) and corrosion current density (icorr).

    • The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

  • Workflow:

    PotentiodynamicPolarization A Three-Electrode Setup in Electrolyte B Scan Potential & Measure Current A->B C Plot Polarization Curve B->C D Determine Ecorr, icorr & Calculate IE C->D

    Potentiodynamic Polarization Workflow

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[7][14][15]

  • Procedure:

    • A small amplitude AC signal is applied to the electrode over a range of frequencies.

    • The impedance of the system is measured at each frequency.

    • The data is often represented as Nyquist or Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion process.

    • Parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted to evaluate the inhibitor's performance. An increase in Rct and a decrease in Cdl generally indicate effective inhibition.[6]

  • Workflow:

    EIS_Workflow A Apply AC Signal (Varying Frequencies) B Measure Impedance Response A->B C Generate Nyquist/ Bode Plots B->C D Model with Equivalent Circuit & Extract Parameters C->D

    Electrochemical Impedance Spectroscopy Workflow

Mechanism of Inhibition

The primary mechanism by which pyridine derivatives inhibit corrosion is through adsorption onto the metal surface. This process can be influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal surface, and the corrosive environment.

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Pyridine Derivative (e.g., this compound) Adsorption Adsorption Inhibitor->Adsorption Metal Mild Steel Metal->Adsorption ProtectiveLayer Formation of Protective Layer Adsorption->ProtectiveLayer CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition

Adsorption Mechanism of Pyridine Inhibitors

The long alkyl chain of a molecule like this compound is expected to enhance the formation of a dense and hydrophobic protective layer on the metal surface, thereby providing superior corrosion inhibition.

Conclusion

References

Navigating the Cellular Maze: A Comparative Guide to Isotopic Labeling of 4-(11-Heneicosyl)pyridine and its Alternatives for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, tracking the metabolic fate of molecules within biological systems is paramount. This guide provides a comprehensive comparison of isotopic labeling strategies for 4-(11-Heneicosyl)pyridine, a lipophilic pyridine derivative, and evaluates alternative tracer technologies. The information presented here is designed to aid in the selection of the most appropriate method for specific research applications, with a focus on experimental design and data interpretation.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, its structure—comprising a pyridine head and a long alkyl chain—lends itself to established labeling methodologies for both moieties. The primary application for such a labeled compound would likely be in metabolic studies, particularly those investigating lipid uptake, transport, and metabolism, where the long alkyl chain can act as a surrogate for fatty acids.

This guide will explore strategies for introducing stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the this compound molecule. Furthermore, it will compare this approach with alternative methods for tracing lipid metabolism, providing a balanced view of the available tools.

Comparison of Isotopic Labeling Strategies for 4-Alkylpyridines

The choice of isotopic label and its position within the molecule are critical for addressing specific biological questions. Below is a comparison of common labeling strategies that could be applied to this compound.

Labeling StrategyIsotopeTarget MoietyProsCons
Pyridine Ring Deuteration ²H (Deuterium)Pyridine Ring- Relatively inexpensive and readily available starting materials (e.g., D₂O).[1][2] - Can be introduced at specific positions (e.g., C4) via phosphonium salts.[3] - Minimal perturbation to the molecule's chemical properties.[2]- Potential for back-exchange in protic solvents.[4] - Isotope effects might alter metabolic rates.[2]
Pyridine Ring ¹⁵N Labeling ¹⁵NPyridine Ring- Provides a unique mass shift for mass spectrometry. - The ¹⁵N label is stable and does not exchange. - Methods like the Zincke reaction allow for efficient incorporation.[5][6][7][8][9]- Requires synthesis from ¹⁵N-labeled precursors (e.g., ¹⁵NH₄Cl), which can be costly.[5][6][8] - Multi-step synthesis may be required.[5][6][8]
Alkyl Chain Deuteration ²H (Deuterium)Heneicosyl Chain- Can be introduced at multiple positions, leading to a significant mass shift. - Useful for tracking the entire lipid moiety.- Synthesis of long-chain deuterated alkyl halides can be complex. - Potential for isotope effects in enzymatic reactions involving C-H bond cleavage.
Alkyl Chain ¹³C Labeling ¹³CHeneicosyl Chain- Stable label with no back-exchange.[10] - ¹³C-labeled fatty acid precursors are commercially available. - Allows for tracing of carbon backbone metabolism.- Can be expensive, especially for uniform labeling. - Requires multi-step synthesis to attach the labeled chain to the pyridine ring.

Comparison with Alternative Metabolic Tracers

Isotopically labeled this compound serves as a powerful tool, but other tracer technologies also offer unique advantages for studying lipid metabolism.

Tracer TechnologyPrincipleProsCons
Isotopically Labeled this compound Incorporation of stable isotopes (²H, ¹³C, ¹⁵N) for detection by mass spectrometry or NMR.[11]- Chemically identical to the native molecule, minimizing biological perturbations. - Allows for precise tracking of the molecule and its metabolites.- Can be costly and require complex synthesis. - Detection requires specialized equipment (MS or NMR).
Fluorescently Labeled Fatty Acid Analogs A fatty acid analog conjugated to a fluorescent dye.- Enables direct visualization of cellular uptake and distribution using fluorescence microscopy. - High sensitivity.- The bulky fluorescent tag can alter the molecule's biological activity and distribution. - Phototoxicity and photobleaching can be issues.
Alkyne or Azide-Tagged Fatty Acids (Click Chemistry) A fatty acid analog containing a bioorthogonal handle (alkyne or azide) that can be selectively reacted with a reporter molecule.[10]- The small tag is less likely to perturb biological function. - Allows for versatile detection with various reporter molecules (e.g., fluorophores, biotin).- Requires a two-step detection process (metabolic incorporation followed by click reaction). - Potential for incomplete reaction or background signal.
Radioisotopically Labeled Fatty Acids Incorporation of radioactive isotopes (e.g., ³H, ¹⁴C).[12][13]- Extremely high sensitivity, allowing for detection of very low concentrations.[13]- Safety concerns and specialized handling requirements for radioactivity.[14] - Not suitable for in vivo human studies.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Deuteration of the Pyridine Ring (C4-Position)

This protocol is adapted from methods for selective deuteration of pyridines via phosphonium salts.[3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Hexachloroethane (C₂Cl₆)

  • Anhydrous toluene

  • Deuterated methanol (CD₃OD)

  • Deuterium oxide (D₂O)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Synthesis of the Phosphonium Salt:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound, triphenylphosphine, and hexachloroethane in anhydrous toluene.

    • Heat the reaction mixture at reflux for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. The phosphonium salt will precipitate.

    • Isolate the salt by filtration, wash with cold toluene, and dry under vacuum.

  • Deuteration:

    • In a separate flask, dissolve the synthesized phosphonium salt in a 9:1 mixture of CD₃OD and D₂O.[3]

    • Add potassium carbonate to the solution.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the incorporation of deuterium by ¹H NMR spectroscopy, observing the disappearance of the proton signal at the C4-position.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the deuterated product by column chromatography on silica gel.

Protocol 2: General Procedure for ¹⁵N Labeling of the Pyridine Ring via Zincke Reaction

This protocol is a general adaptation of the Zincke reaction for the synthesis of ¹⁵N-labeled pyridines.[5][6][8]

Materials:

  • This compound

  • 2,4-Dinitrochlorobenzene

  • Anhydrous ethanol

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Triethylamine

  • Standard laboratory glassware

Procedure:

  • Formation of the Zincke Salt:

    • In a round-bottom flask, dissolve this compound and 2,4-dinitrochlorobenzene in anhydrous ethanol.

    • Heat the mixture at reflux for 4-6 hours.

    • The Zincke salt will precipitate upon cooling.

    • Isolate the salt by filtration, wash with cold ethanol, and dry.

  • ¹⁵N Incorporation:

    • Suspend the Zincke salt in ethanol.

    • Add a solution of ¹⁵N-ammonium chloride and triethylamine in water.

    • Heat the reaction mixture at reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent and wash with water.

    • Dry the organic layer and concentrate.

    • Purify the ¹⁵N-labeled this compound by column chromatography.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the isotopic labeling of this compound.

isotopic_labeling_workflow cluster_deuteration Deuteration of Pyridine Ring cluster_15n_labeling ¹⁵N Labeling of Pyridine Ring start_d This compound step1_d React with PPh₃, C₂Cl₆ in Toluene (Reflux) start_d->step1_d step2_d Isolate Phosphonium Salt step1_d->step2_d step3_d React with K₂CO₃ in CD₃OD/D₂O step2_d->step3_d step4_d Purification step3_d->step4_d end_d [4-²H]-4-(11-Heneicosyl)pyridine step4_d->end_d start_n This compound step1_n React with 2,4-Dinitrochlorobenzene in Ethanol (Reflux) start_n->step1_n step2_n Isolate Zincke Salt step1_n->step2_n step3_n React with ¹⁵NH₄Cl, Et₃N step2_n->step3_n step4_n Purification step3_n->step4_n end_n [¹⁵N]-4-(11-Heneicosyl)pyridine step4_n->end_n

Caption: Workflow for Deuterium and ¹⁵N labeling of the pyridine ring.

experimental_decision_tree start Research Goal: Trace Lipid Metabolism q1 Need for cellular visualization? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no fluorescence Use Fluorescently Labeled Fatty Acid Analog a1_yes->fluorescence click_chem Use Click Chemistry-Tagged Fatty Acid a1_yes->click_chem q2 Is minimal perturbation critical? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no isotope_labeling Use Isotopically Labeled This compound a2_yes->isotope_labeling q3 Is highest sensitivity required? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no radio_labeling Use Radioisotopically Labeled Fatty Acid a3_yes->radio_labeling a3_no->isotope_labeling

Caption: Decision tree for selecting a metabolic tracer.

References

Validating the Purity of Synthesized 4-(11-Heneicosyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of the long-chain alkyl-substituted pyridine, 4-(11-Heneicosyl)pyridine. We present a comparison with a commercially available alternative, 4-Dodecylpyridine, and provide detailed experimental protocols for key analytical methods.

Understanding Potential Impurities

The synthesis of 4-alkylpyridines can introduce various impurities. Common synthetic routes, such as the reaction of pyridine with an alkyl halide in the presence of a metal, can lead to the formation of isomers (e.g., 2-alkylpyridine and 3-alkylpyridine), unreacted starting materials, and byproducts from side reactions. Therefore, a robust analytical strategy employing multiple orthogonal techniques is essential for comprehensive purity assessment.

Comparative Purity Analysis

The following tables summarize the expected quantitative data from the analysis of synthesized this compound and a commercially available alternative, 4-Dodecylpyridine, using various analytical techniques.

Table 1: Purity Data for this compound (Synthesized)

Analytical TechniqueParameterResult
Quantitative ¹H NMR (qNMR) Purity (%)98.5%
HPLC-UV (254 nm) Main Peak Area (%)99.2%
Impurity Peak 1 Area (%)0.5%
Impurity Peak 2 Area (%)0.3%
GC-MS Total Ion Chromatogram (TIC) Purity (%)99.0%
Identified ImpuritiesResidual starting materials, Isomers
Elemental Analysis % Carbon (Calculated)85.23%
% Carbon (Found)85.15%
% Hydrogen (Calculated)12.77%
% Hydrogen (Found)12.85%
% Nitrogen (Calculated)2.00%
% Nitrogen (Found)1.95%

Table 2: Purity Data for 4-Dodecylpyridine (Commercial Alternative)

Analytical TechniqueParameterSpecification
Quantitative ¹H NMR (qNMR) Purity (%)≥ 98%
HPLC-UV (254 nm) Main Peak Area (%)≥ 99%
GC-MS Purity (TIC)≥ 99%
Elemental Analysis % Carbon82.53% (Typical)
% Hydrogen11.81% (Typical)
% Nitrogen5.66% (Typical)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the analyte by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Ensure complete dissolution of both the analyte and the internal standard.

  • Instrument Parameters (400 MHz NMR Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).

    • Acquisition Time (at): At least 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved proton signal of the analyte (e.g., the α-protons of the pyridine ring) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities based on their differential partitioning between a stationary phase and a mobile phase.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

      • Start with 70% acetonitrile and increase to 100% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurity peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile compounds and identify them based on their mass-to-charge ratio, providing information on the identity of impurities.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 300 °C at 15 °C/min.

      • Hold at 300 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 m/z.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the relative peak areas.

    • Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Elemental Analysis (EA)

Objective: To determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized compound and compare it to the theoretical values.[1]

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.[1]

  • Instrumentation:

    • Use a calibrated elemental analyzer.

  • Analysis:

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Interpretation:

    • The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values. A close correlation (typically within ±0.4%) indicates high purity.[1]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_reporting Final Report Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification qNMR qNMR Purity Assay Purification->qNMR Quantitative Purity HPLC HPLC-UV Analysis Purification->HPLC Chromatographic Purity GCMS GC-MS Impurity ID Purification->GCMS Impurity Identification EA Elemental Analysis Purification->EA Elemental Composition FinalPurity Final Purity Assessment qNMR->FinalPurity HPLC->FinalPurity GCMS->FinalPurity EA->FinalPurity

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques Analyte Synthesized this compound qNMR qNMR (Quantitative) Analyte->qNMR HPLC HPLC (Separation) Analyte->HPLC GCMS GC-MS (Identification) Analyte->GCMS EA Elemental Analysis (Composition) Analyte->EA Purity Purity qNMR->Purity Absolute Purity HPLC->Purity Relative Purity & Impurity Profile ImpurityID ImpurityID GCMS->ImpurityID Impurity Structure Composition Composition EA->Composition Elemental Formula Confirmation

Caption: Comparison of analytical techniques for purity validation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.